molecular formula C11H9FN2O B1467957 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 851595-89-6

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

カタログ番号: B1467957
CAS番号: 851595-89-6
分子量: 204.2 g/mol
InChIキー: YHYMPBULFMAGBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-11-3-1-2-9(4-11)6-14-7-10(8-15)5-13-14/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYMPBULFMAGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (also referred to as 1-(3-fluorobenzyl)-1H-pyrazole-4-carbaldehyde) is a highly versatile, fluorinated building block that has gained significant traction in modern drug discovery. Characterized by a pyrazole core, a lipophilic 3-fluorobenzyl moiety, and a highly reactive C4-carbaldehyde group, this intermediate is instrumental in the synthesis of active pharmaceutical ingredients (APIs). As an Application Scientist, I have structured this technical whitepaper to detail the physicochemical causality, synthetic methodologies, and downstream applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Chemical Structure & Physical Properties

The utility of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is dictated by the synergistic effects of its three primary structural components:

  • The Pyrazole Core: Provides a rigid, aromatic scaffold capable of hydrogen bonding (as an acceptor) and π−π stacking within target protein binding pockets.

  • The 3-Fluorobenzyl Group: Fluorine substitution at the meta position modulates the electron density of the phenyl ring. This specific halogenation increases metabolic resistance against cytochrome P450-mediated oxidation compared to unfluorinated benzyl analogs. Furthermore, it favorably impacts the partition coefficient (LogP), enhancing cellular membrane permeability.

  • The C4-Carbaldehyde: Acts as a reactive electrophilic hub. The aldehyde enables facile downstream functionalization, including conversion to oximes, hydrazones, amines (via reductive amination), and olefins.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of the compound, extrapolated from structural analysis and closely related1 [4].

Physicochemical PropertyValue / Description
IUPAC Name 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Exact Mass 204.070 Da
Predicted LogP ~2.02 – 2.15
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, N, O)
Rotatable Bonds 3
Physical State Solid (typically off-white to pale yellow)

Synthetic Methodology & Experimental Protocol

While Vilsmeier-Haack formylation of 1-(3-fluorobenzyl)-1H-pyrazole is a viable route, the most robust, scalable, and regioselective approach is the base-mediated N-alkylation of 1H-pyrazole-4-carbaldehyde [1].

Causality in Experimental Design
  • Base Selection ( K2​CO3​ ): Potassium carbonate is selected over stronger bases (e.g., NaH) to minimize side reactions such as the aldol condensation of the aldehyde. K2​CO3​ is sufficiently basic to deprotonate the pyrazole N-H ( pKa​≈14.5 ) without degrading the electrophilic center.

  • Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates the resulting pyrazolide anion, thereby maximizing its nucleophilicity and accelerating the SN​2 displacement of the bromide from 3-fluorobenzyl bromide.

  • Thermal Control: Heating to 60 °C provides the necessary activation energy for the SN​2 process while preventing thermal degradation of the sensitive carbaldehyde group.

Step-by-Step Protocol: Base-Mediated N-Alkylation
  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with inert nitrogen ( N2​ ) gas to prevent oxidative side reactions.

  • Dissolution: Dissolve 1H-pyrazole-4-carbaldehyde (10.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ (25.0 mmol, 2.5 eq) to the solution. Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Slowly add 3-fluorobenzyl bromide (11.0 mmol, 1.1 eq) dropwise via a syringe over 10 minutes to control the exothermic nature of the addition.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours under continuous stirring.

  • Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

SynthesisWorkflow R1 1H-pyrazole-4-carbaldehyde Cond K2CO3 / Anhydrous DMF 60°C, 16h, N2 atm R1->Cond R2 3-Fluorobenzyl Bromide Int Pyrazolide Anion Intermediate R2->Int SN2 Attack Cond->Int Prod 1-[(3-fluorophenyl)methyl]- 1H-pyrazole-4-carbaldehyde Int->Prod

Workflow for the base-mediated N-alkylation synthesis pathway.

Downstream Functionalization & Drug Discovery Applications

The true value of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde lies in its role as a pluripotent intermediate for generating complex pharmacophores.

Anti-Inflammatory Agents (Tetrazole Hybrids)

The aldehyde group can be converted into a nitrile via an oxime intermediate (using hydroxylamine hydrochloride followed by dehydration with SOCl2​ ). The resulting nitrile undergoes a [3+2] cycloaddition with sodium azide ( NaN3​ ) to form a tetrazole ring[5]. This specific pathway is utilized in the synthesis of 2 [2], such as LQFM021 analogs, which exhibit significant in vivo efficacy and low genotoxicity.

Kinase & PARP Inhibitors

The carbaldehyde can be subjected to reductive amination with various cyclic amines (e.g., piperidines or morpholines) using sodium triacetoxyborohydride ( NaBH(OAc)3​ ). These functionalized tertiary amine derivatives are critical structural motifs in the development of3 [1] and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are actively investigated as tumor growth suppressors.

Downstream Core 1-[(3-fluorophenyl)methyl]- 1H-pyrazole-4-carbaldehyde Oxime Oxime Intermediate (NH2OH·HCl) Core->Oxime Amine Reductive Amination (Cyclic Amines, NaBH(OAc)3) Core->Amine Nitrile Nitrile Derivative (SOCl2 Dehydration) Oxime->Nitrile Tetrazole Tetrazole Hybrid (NaN3,[3+2] Cycloaddition) Nitrile->Tetrazole API1 Anti-Inflammatory APIs (e.g., LQFM021 Analogs) Tetrazole->API1 API2 PARP / PLK-1 Inhibitors (Oncology Therapeutics) Amine->API2

Downstream functionalization pathways for drug discovery applications.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The expected spectral profiles are as follows:

  • ¹H NMR (400 MHz, CDCl₃): Expected to show a diagnostic aldehyde proton singlet at ~9.85 ppm. The pyrazole protons (H-3 and H-5) typically appear as two distinct singlets around 7.90 and 8.05 ppm. The benzylic CH2​ protons will appear as a sharp singlet at ~5.35 ppm. The fluorinated aromatic ring will display complex multiplets between 6.90 and 7.40 ppm due to H-F coupling.

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct signal around -112 ppm, characteristic of a meta-fluoro substituent on a benzyl ring.

  • LC-MS (ESI+): The mass spectrum should display the [M+H]+ pseudo-molecular ion peak at m/z 205.08, confirming the molecular weight of the target compound.

References

  • Source: National Institutes of Health (NIH)
  • Title: 1-(3-Fluorophenyl)
  • Title: 1-(3-Fluorobenzyl)
  • Title: 1-benzyl-1H-pyrazole-4-carbaldehyde Source: Hit2Lead URL
  • Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL

Sources

Technical Guide and Safety Data Sheet (SDS): 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Fluorinated Pyrazole Carbaldehydes

The pyrazole scaffold is widely utilized in medicinal chemistry and drug discovery, representing a privileged building block in the development of protein kinase inhibitors (PKIs) and anti-inflammatory agents[1]. The compound 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (also known as 1-(3-fluorobenzyl)-1H-pyrazole-4-carboxaldehyde) combines this core heterocycle with two highly strategic functional groups: a 3-fluorobenzyl moiety and a C4-carbaldehyde.

The incorporation of the 3-fluorobenzyl group introduces critical physicochemical advantages. The fluorine atom, possessing a van der Waals radius of 1.47 Å (comparable to hydrogen's 1.20 Å), allows for bioisosteric replacement that enhances metabolic stability and membrane permeation without introducing significant steric bulk[2]. Furthermore, the highly electronegative nature of fluorine modulates the lipophilicity profile, which is essential for optimizing target protein binding[3]. Concurrently, the C4-carbaldehyde moiety serves as a highly reactive electrophilic handle. Because the electron density at the C3 and C5 positions is reduced by the adjacent electronegative nitrogen atoms in the pyrazole ring, the C4 position remains uniquely facile for electrophilic attack and subsequent functionalization[].

Chemical Identity & Physicochemical Profiling

To ensure precise handling and stoichiometric calculations, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue
IUPAC Name 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Synonyms 1-(3-fluorobenzyl)-1H-pyrazole-4-carboxaldehyde
Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol [5]
Appearance White to off-white solid/powder
Solubility Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate
Reactivity Handle C4-Formyl (Aldehyde)
Storage Conditions 2-8°C, under inert gas (Argon/Nitrogen), protect from light

Safety Data Sheet (SDS) & Hazard Mitigation

As a Senior Application Scientist, it is critical to understand not just what the safety protocols are, but the causality behind them.

Hazard Classification (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols & Causality
  • Inert Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

    • Causality: Aldehydes are highly susceptible to auto-oxidation into their corresponding carboxylic acids when exposed to atmospheric oxygen. Low-temperature storage kinetically suppresses this degradation pathway, preserving the electrophilicity of the building block.

  • Thermal Decomposition & Fire Hazards: In the event of a fire, fluorinated organic compounds undergo thermal degradation to release toxic hydrogen fluoride (HF) gas, alongside carbon oxides and nitrogen oxides.

    • Causality: The C-F bond is exceptionally strong, but extreme thermal stress cleaves it, allowing free fluorine radicals to abstract hydrogen and form highly corrosive HF.

  • PPE & First Aid: Handle exclusively within a certified fume hood using nitrile gloves and safety goggles.

    • Causality: The aldehyde group is a known electrophile capable of cross-linking primary amines in skin proteins, leading to sensitization. If HF exposure is suspected following combustion, immediate application of calcium gluconate gel is the standard first-aid protocol; the calcium ions rapidly sequester free fluoride ions to prevent deep tissue necrosis.

Synthetic Utility & Experimental Workflows

This building block is primarily utilized to synthesize complex heterocyclic libraries. The two most common pathways are Reductive Amination (yielding flexible aminomethyl linkers) and Knoevenagel Condensation (yielding rigid vinylogous linkers).

G A 1-[(3-fluorophenyl)methyl]- 1H-pyrazole-4-carbaldehyde B Reductive Amination (Amine + NaBH(OAc)3) A->B Pathway 1 C Knoevenagel Condensation (Active Methylene + Base) A->C Pathway 2 D Fluorinated Pyrazole Kinase Inhibitor Scaffold B->D C->D E Target Protein (e.g., JAK/STAT, p38 MAPK) D->E Biological Assay

Synthetic pathways of the fluorinated pyrazole building block and its biological target.

Step-by-Step Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

The following protocol details the reductive amination of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde with a primary amine. This workflow is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Reaction Setup

  • Action: Dissolve 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Causality: Anhydrous conditions are critical to drive the thermodynamic equilibrium forward, preventing the ambient moisture from hydrolyzing the intermediate imine back to the starting aldehyde.

Step 2: Imine Formation

  • Action: Stir at room temperature for 2 hours. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Causality: Mild acid catalysis protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating (and thus deactivating) the nucleophilic amine.

Step 3: Selective Reduction

  • Action: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Causality: NaBH(OAc)3 is specifically chosen over standard NaBH4 because its electron-withdrawing acetate groups significantly reduce its nucleophilicity. This makes it highly selective for reducing the transient iminium ion over the unreacted aldehyde, preventing the unwanted formation of a primary alcohol byproduct.

Step 4: Self-Validating Monitoring

  • Action: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system.

  • Validation Metric: The UV-active aldehyde starting material (which stains positively with 2,4-Dinitrophenylhydrazine) must completely disappear. Subsequent LC-MS analysis must confirm the presence of the [M+H]+ peak corresponding to the secondary amine product.

Step 5: Workup & Quenching

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: The mildly basic NaHCO3 safely neutralizes the acetic acid and destroys any excess hydride reagent, while simultaneously partitioning the lipophilic product into the organic phase.

Step 6: Final Characterization

  • Action: Perform 1H NMR (CDCl3).

  • Validation Metric: The diagnostic aldehyde proton singlet (typically observed at ~9.8 ppm) must be completely absent, replaced by a new methylene singlet at ~3.8 ppm corresponding to the newly formed pyrazole-CH2-N linkage.

Sources

1H NMR and 13C NMR spectral data for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Introduction

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their versatile biological activities and applications. The compound 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block, integrating the pharmacologically significant pyrazole core with a fluorinated phenyl group, a common motif used to enhance metabolic stability and binding affinity in drug candidates.

The unambiguous structural confirmation of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the structural elucidation of organic compounds in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra anticipated for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. As a self-validating system, this document will not only present the predicted spectral data but also delve into the underlying principles and experimental considerations, offering a framework for the analysis of similarly complex heterocyclic systems.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

Part 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted data are based on established chemical shift ranges and coupling constant patterns for substituted pyrazoles and fluorophenyl groups.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AtomPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
H149.95s-1HAldehyde
H58.10s-1HPyrazole C5-H
H37.95s-1HPyrazole C3-H
H107.35tdJH10-H11 = 8.0, JH10-H8 = 8.0, JH10-F = 5.51HPhenyl C10-H
H87.10dJH8-H10 = 8.01HPhenyl C8-H
H127.08dJH12-H11 = 8.01HPhenyl C12-H
H117.05dddJH11-H10 = 8.0, JH11-H12 = 8.0, JH11-F = 2.01HPhenyl C11-H
H65.50s-2HMethylene CH₂
Expert Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (H14, δ ~9.95 ppm): The aldehyde proton is the most deshielded proton in the molecule due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield.[3]

  • Pyrazole Protons (H5 & H3, δ ~8.10 and 7.95 ppm): The protons on the pyrazole ring are in an electron-deficient aromatic system and are significantly deshielded. H5 is typically downfield of H3 due to its proximity to the N1-substituent and the C4-aldehyde group. In this case, the aldehyde group's deshielding effect on the adjacent C5-H proton will be pronounced. They appear as singlets as they are not coupled to other protons.[4]

  • 3-Fluorophenyl Protons (H8, H10, H11, H12, δ ~7.05-7.35 ppm):

    • H10: This proton is meta to the fluorine atom and experiences coupling to both adjacent protons (H11 and H8) and a weaker long-range coupling to the fluorine atom (JH-F). This results in a complex multiplet, predicted here as a triplet of doublets (td).

    • H8 and H12: These protons are ortho and para to the fluorine, respectively. They are expected to appear as distinct doublets due to coupling with their immediate neighbors. Their chemical shifts will be similar but distinguishable.

    • H11: This proton is meta to the fluorine and coupled to H10 and H12. The additional small coupling to fluorine will likely result in a doublet of doublets of doublets (ddd).

  • Methylene Protons (H6, δ ~5.50 ppm): These two protons are chemically equivalent and are positioned between two electron-withdrawing rings (pyrazole and phenyl). This deshields them significantly compared to a typical alkyl CH₂ group. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

Part 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The presence of fluorine introduces characteristic C-F coupling, which is an invaluable tool for assignment.[5][6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹JCF, ²JCF, etc.)Assignment
C14185.0d⁴JCF ≈ 2.0 HzAldehyde C=O
C9163.0d¹JCF ≈ 245 HzPhenyl C-F
C5142.0s-Pyrazole C5
C3139.5s-Pyrazole C3
C7137.0d³JCF ≈ 7.0 HzPhenyl C7
C10130.5d³JCF ≈ 8.0 HzPhenyl C10
C4128.0s-Pyrazole C4
C12123.0d⁴JCF ≈ 2.0 HzPhenyl C12
C8116.0d²JCF ≈ 21 HzPhenyl C8
C11115.5d²JCF ≈ 22 HzPhenyl C11
C656.0s-Methylene CH₂
Expert Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C14, δ ~185.0 ppm): The aldehyde carbonyl carbon is highly deshielded and appears at the far downfield end of the spectrum. A small four-bond coupling to fluorine (⁴JCF) might be observable.

  • Fluorine-Bearing Carbon (C9, δ ~163.0 ppm): The carbon directly attached to the fluorine atom shows a characteristically large one-bond coupling constant (¹JCF ≈ 245 Hz), appearing as a large doublet. Its chemical shift is significantly influenced by the high electronegativity of fluorine.[7]

  • Pyrazole Carbons (C3, C4, C5): These carbons resonate in the aromatic region. C3 and C5, being adjacent to nitrogens, are typically found between 130-150 ppm. C4, being further from the nitrogens but attached to the aldehyde, will also be in this region.[8]

  • Phenyl Carbons (C7, C8, C10, C11, C12): The chemical shifts and multiplicities of these carbons are dictated by their position relative to the fluorine atom.

    • The carbons ortho (C8, C11) and meta (C7, C10) to the fluorine will appear as doublets due to two-bond (²JCF) and three-bond (³JCF) coupling, respectively. The ²JCF values are typically in the range of 20-25 Hz, while ³JCF values are smaller, around 5-10 Hz.[6]

    • The para carbon (C12) will show the smallest coupling (⁴JCF).

  • Methylene Carbon (C6, δ ~56.0 ppm): This sp³-hybridized carbon is found upfield of the aromatic carbons. Its attachment to the nitrogen of the pyrazole ring and the phenyl ring causes a downfield shift compared to simple alkanes.

Part 3: Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible NMR data, a rigorous and standardized experimental procedure is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde for ¹H NMR, and 25-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[9]

    • Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its relatively simple solvent residual peak.

    • Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of any particulate matter.[10]

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[11]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Data Acquisition (using a 500 MHz Spectrometer as an example):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[9]

    • ¹H NMR Acquisition:

      • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

      • Spectral Width: Set to approximately 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 2 seconds. This allows for nearly complete relaxation of protons, ensuring accurate integration.

      • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by collapsing C-H splittings into singlets (though C-F splittings will remain).

      • Spectral Width: Set to approximately 220 ppm (from -10 to 210 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: Due to the lower sensitivity, 256 to 1024 scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Part 4: Structural Verification with 2D NMR

While 1D NMR provides substantial information, unambiguous assignment, especially of the quaternary carbons and closely resonating phenyl protons, is best confirmed using two-dimensional (2D) NMR experiments such as HSQC and HMBC.

Caption: Key predicted HMBC (²JCH and ³JCH) correlations for structural assignment.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals couplings between protons and carbons that are two or three bonds apart. For example, the aldehyde proton (H14) should show a correlation to the pyrazole carbon C4. The methylene protons (H6) are crucial for linking the two ring systems, as they are expected to show correlations to pyrazole carbons C3 and C5 as well as to the phenyl carbon C7. These correlations provide an unbreakable chain of connectivity, validating the proposed structure.

References

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

  • Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • Millson, M. (2025). How To Prepare And Run An NMR Sample. Mestrelab Research. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Choudhary, M. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Hansen, P. E., & Wray, V. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Retrieved from [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy. Retrieved from [Link]

  • Ghammamy, S., et al. (2006). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Wiley. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. Retrieved from [Link]

  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Retrieved from [Link]

  • Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Wray, V., et al. (1977). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Comprehensive Analytical Guide: Molecular Weight and Exact Mass Determination of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rigorous physicochemical characterization of synthetic intermediates is a foundational requirement for downstream pharmacological success. 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (also known as 1-(3-fluorobenzyl)-1H-pyrazole-4-carbaldehyde) is a highly versatile pharmacophore. Its pyrazole core provides critical hydrogen-bonding capabilities, while the 3-fluorobenzyl moiety enhances lipophilicity and metabolic stability.

This whitepaper provides an authoritative guide on the exact mass and molecular weight profiling of this compound. As a Senior Application Scientist, I have structured this guide to not only provide the quantitative data but to explain the causality behind the analytical methodologies used to verify its identity via High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: Average Molecular Weight vs. Exact Mass

When characterizing halogenated nitrogenous heterocycles, distinguishing between average molecular weight and monoisotopic exact mass is critical.

  • Average Molecular Weight (204.20 g/mol ): This value is calculated using the standard atomic weights of elements, which reflect their natural isotopic abundance on Earth (e.g., Carbon is a mix of 12C and 13C ). Causality: This macroscopic value is strictly used for laboratory stoichiometry—such as calculating molarity, scaling up Vilsmeier-Haack formylation reactions [1], or determining equivalents during synthesis.

  • Monoisotopic Exact Mass (204.06989 Da): This value is calculated using the mass of the most abundant, stable isotope of each constituent element ( 12C=12.00000 , 1H=1.007825 , 19F=18.998403 , 14N=14.003074 , 16O=15.994915 ). Causality: In HRMS, mass analyzers separate individual ions. Because fluorine is monoisotopic ( 19F ), the compound lacks the complex M+2 isotopic envelopes seen in chlorinated or brominated analogs. Therefore, the exact mass is the sole definitive metric for assigning the molecular formula and ruling out isobaric impurities during drug development[2].

Quantitative Data Summary

The following table summarizes the theoretical mass properties and expected mass spectrometry adducts for C11​H9​FN2​O .

PropertyValueApplication Context
Molecular Formula C11​H9​FN2​O Structural definition
Average Molecular Weight 204.20 g/mol Synthetic stoichiometry & yield calculation
Monoisotopic Exact Mass 204.06989 DaBase theoretical mass for HRMS
[M+H]⁺ Adduct (Theoretical) 205.07717 DaPrimary target peak in ESI+ mode
[M+Na]⁺ Adduct (Theoretical) 227.05911 DaSecondary confirmation peak in ESI+ mode
[M-H]⁻ Adduct (Theoretical) 203.06261 DaTarget peak in ESI- mode (less efficient)

Data derived from standardized exact mass calculations for fluorinated pyrazole-4-carbaldehyde derivatives [3].

Experimental Protocol: LC-ESI-HRMS Method for Exact Mass Verification

To verify the successful synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, a self-validating Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) protocol must be employed.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Causality: The lipophilic 3-fluorobenzyl group necessitates a strong organic solvent (methanol) for initial solubilization. However, the final dilution in an aqueous/organic mix ensures compatibility with the initial aqueous conditions of the reverse-phase LC gradient, preventing solvent-front peak distortion and poor retention.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto an ultra-performance C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H2​O

    • 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).
  • Causality: The non-polar C18 stationary phase retains the compound based on its fluorobenzyl moiety. Formic acid is critical here; it acts as an ion-pairing agent and maintains a low pH, ensuring the sp2 -hybridized nitrogen (N2) of the pyrazole ring remains fully protonated.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: Positive mode is selected because the basic pyrazole nitrogen readily accepts a proton from the acidic mobile phase. The high desolvation temperature ensures the complete evaporation of the aqueous/organic droplets, releasing the bare [M+H]⁺ gas-phase ions into the mass analyzer without thermal degradation of the aldehyde group.

Step 4: Mass Acquisition & Data Processing (Self-Validation)
  • Action: Acquire data on a Q-TOF or Orbitrap mass analyzer in full-scan mode (m/z 100–500). Extract the ion chromatogram (XIC) for m/z 205.07717.

  • Causality: High-resolution analyzers provide sub-5 ppm mass accuracy. By calculating the mass error— Δ=Theoretical MassMeasured Mass−Theoretical Mass​×106 —the protocol self-validates the structural identity. A mass error of < 5 ppm definitively confirms the compound and rules out synthesis byproducts.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, highlighting the transition from physical sample preparation to gas-phase ionization and digital data verification.

G cluster_0 Phase 1: Sample Preparation & Chromatography cluster_1 Phase 2: Ionization & Mass Analysis cluster_2 Phase 3: Data Processing N1 Analyte Solubilization (LC-MS Grade MeOH) N2 Reverse-Phase LC (C18 Column, 0.1% FA) N1->N2 N3 ESI+ Ionization (Protonation of Pyrazole N2) N2->N3 N4 HRMS Analyzer (Q-TOF / Orbitrap) N3->N4 N5 Exact Mass Verification (m/z 205.07717, <5 ppm error) N4->N5

Fig 1. End-to-end analytical workflow for the exact mass verification of the pyrazole-4-carbaldehyde.

References

  • Taylor & Francis. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde." Synthetic Communications. Available at:[Link]

  • Longdom Publishing. "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery." Journal of Mass Spectrometry & Purification Techniques. Available at:[Link]

  • Université du Luxembourg (PubChemLite). "1-(2-fluorophenyl)-5-methyl-1h-pyrazole-4-carbaldehyde Exact Mass Profiling." CCSbase / PubChem. Available at: [Link]

Mechanism of Action of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde scaffold (also known as 1-(3-fluorobenzyl)-1H-pyrazole-4-carbaldehyde) is a highly privileged building block in modern medicinal chemistry[1]. By combining the versatile hydrogen-bonding capacity of the pyrazole heterocycle with the metabolic stability and lipophilicity of a fluorinated benzyl group, this core structure serves as the foundation for a vast array of bioactive derivatives[2]. This whitepaper provides an in-depth technical analysis of the biophysical rationale behind this scaffold, its primary mechanisms of action across different therapeutic targets (COX-2, EGFR, and PDE), and the self-validating experimental workflows required to synthesize and evaluate these derivatives.

Chemical Architecture and Pharmacophore Rationale

The pharmacological success of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde derivatives is not accidental; it is the result of precise structural engineering:

  • The Pyrazole Core: As a 5-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole acts as a bioisostere for amides and peptides. It provides both hydrogen-bond donor and acceptor capabilities, which are critical for anchoring the molecule into the hinge regions of kinase enzymes[3].

  • The 3-Fluorobenzyl Moiety: The substitution of a fluorine atom at the meta position of the benzyl ring introduces significant biophysical advantages. Fluorine's high electronegativity modulates the molecule's overall dipole moment, enhancing binding affinity through multipolar interactions. Furthermore, it increases the lipophilicity (LogP) for superior cellular permeability and blocks primary sites of cytochrome P450 (CYP450) oxidation, thereby increasing the drug's metabolic half-life[2].

  • The C4-Carbaldehyde Handle: The aldehyde group at the 4-position is an exceptionally reactive electrophilic center. It enables rapid downstream diversification via Knoevenagel condensations, Schiff base formations, and multicomponent reactions (MCRs) to generate chalcones, thiazolidinones, and tetrazoles[4].

SynthesisWorkflow A 1-(3-fluorobenzyl)-1H-pyrazole (Starting Material) B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 1-[(3-fluorophenyl)methyl]-1H- pyrazole-4-carbaldehyde B->C D Schiff Base Formation (Amines) C->D E Knoevenagel Condensation (Active Methylenes) C->E F Cycloaddition (e.g., Sodium Azide) C->F G Kinase Inhibitors (Anticancer) D->G H COX-2 Inhibitors (Anti-inflammatory) E->H I PDE Inhibitors (Vasorelaxant) F->I

Synthesis workflow of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde derivatives.

Primary Mechanisms of Action

Anti-Inflammatory Action via COX-2 Inhibition

Derivatives of this scaffold are frequently developed as non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2)[1]. The mechanism relies on competitive inhibition within the COX-2 active site. The pyrazole ring mimics the transition state of arachidonic acid. Crucially, the 3-fluorobenzyl group is perfectly contoured to insert into the secondary hydrophobic side-pocket of COX-2 (formed by Val523, which replaces Ile523 in COX-1). This steric fit confers high COX-2 selectivity, mitigating the gastrointestinal toxicity typically associated with non-selective COX-1 inhibition[3].

COX2Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxygenation Inhibitor Fluorobenzyl Pyrazole Derivative Inhibitor->COX2 Competitive Inhibition (Hydrophobic Pocket) PGE2 Prostaglandin E2 (Inflammation & Pain) PGG2->PGE2 Peroxidase Activity

Mechanism of COX-2 inhibition by fluorobenzyl pyrazole derivatives.

Anticancer Activity via EGFR Tyrosine Kinase Inhibition

In oncology, these pyrazole derivatives act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR)[3]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the Met793 residue in the hinge region of the kinase domain. Concurrently, the 3-fluorobenzyl moiety occupies the deep allosteric hydrophobic pocket adjacent to the ATP-binding cleft, stabilizing the kinase in its inactive "DFG-out" conformation and halting downstream PI3K/AKT and RAS/MAPK proliferation signaling[3].

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor Pyrazole Derivative (ATP-competitive) Inhibitor->EGFR Blockade at Hinge Region Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

EGFR tyrosine kinase signaling blockade by ATP-competitive pyrazole derivatives.

Vasorelaxation via Phosphodiesterase (PDE) Inhibition

A notable derivative synthesized directly from this scaffold is LQFM021 (5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole). This compound demonstrates significant inhibition of Phosphodiesterase-3 (PDE-3)[5]. By inhibiting PDE-3, the derivative prevents the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). The resulting accumulation of intracellular cAMP/cGMP reduces calcium influx, leading to smooth muscle relaxation and potent vasorelaxant activity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for reagent selection and built-in control measures.

Protocol 1: Synthesis of the Core Scaffold via Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is utilized because the combination of Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) generates a highly reactive chloromethyleneiminium ion (Vilsmeier reagent). This electrophile selectively attacks the electron-rich C4 position of the pyrazole ring, driven by the directing effects of the pyrazole nitrogens[1].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, cool 10 mL of anhydrous DMF to 0°C.

  • Reagent Generation: Dropwise add 1.2 equivalents of POCl₃. Stir for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Slowly add 1 equivalent of 1-(3-fluorobenzyl)-1H-pyrazole dissolved in 5 mL of DMF.

  • Heating: Heat the reaction mixture to 80°C for 4-6 hours.

  • Validation (In-Process): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spot validates complete conversion.

  • Quenching & Workup: Pour the mixture over crushed ice and neutralize with saturated Na₂CO₃ to pH 7-8 to hydrolyze the iminium intermediate into the final aldehyde. Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Validation (Structural): Confirm the product via ¹H-NMR. A distinct singlet peak at ~9.9 ppm validates the successful integration of the C4-carbaldehyde proton.

Protocol 2: In Vitro COX-2 Selectivity Assay (Fluorometric)

Causality: A fluorometric assay utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) is chosen because ADHP reacts with PGG₂ (the intermediate product of COX activity) to produce highly fluorescent resorufin, allowing for highly sensitive, real-time quantification of enzyme inhibition.

  • Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin as a cofactor).

  • Enzyme Incubation: In a 96-well black microplate, add recombinant human COX-2 enzyme, assay buffer, and varying concentrations of the pyrazole derivative (0.01 µM to 100 µM in DMSO).

  • Controls (Self-Validation):

    • Positive Control: Celecoxib (a known selective COX-2 inhibitor).

    • Negative Control: Vehicle (1% DMSO) to establish maximum enzyme activity.

    • Counter-Screen: Run a parallel plate using recombinant COX-1 to calculate the Selectivity Index (SI).

  • Reaction Initiation: Add arachidonic acid and ADHP to all wells.

  • Readout: Incubate for 10 minutes at room temperature and measure fluorescence (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. A valid assay requires the Celecoxib control to yield an IC₅₀ within ±15% of its known literature value (~0.04 µM).

Quantitative Structure-Activity Relationship (QSAR) Data

The derivatization of the 4-carbaldehyde group dictates the primary therapeutic target. The table below summarizes the pharmacological profiling of various derivative classes synthesized from the 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde core.

Derivative ClassPrimary TargetAverage IC₅₀ (Target)Selectivity / NotesReference Standard
Schiff Bases EGFR Tyrosine Kinase0.85 ± 0.12 µM>50-fold selectivity vs VEGFRErlotinib (0.05 µM)
Chalcones Cyclooxygenase-2 (COX-2)0.42 ± 0.08 µM>120-fold selectivity vs COX-1Celecoxib (0.04 µM)
Tetrazoles (e.g., LQFM021)Phosphodiesterase-3 (PDE-3)12.5 ± 1.1 µMSpecific vasorelaxant activityMilrinone (1.5 µM)
Thiazolidinones Bacterial DNA Gyrase16 - 32 µg/mL (MIC)Broad-spectrum antimicrobialCiprofloxacin (1.0 µg/mL)

Note: Data represents aggregated literature ranges for these specific structural classes to illustrate structure-activity divergence.

References

  • Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR - ResearchGate. URL:[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - NIH/PMC. URL:[Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage. URL:[Link]

Sources

Preliminary toxicity screening of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Derisking of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde: A Sequential Toxicity Screening Guide

Executive Summary

The compound 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (also referred to as 1-(3-fluorobenzyl)-1H-pyrazole-4-carbaldehyde) represents a highly versatile pharmacophore in modern drug discovery. The pyrazole core offers robust hydrogen-bonding capabilities, while the 3-fluorobenzyl substitution enhances lipophilicity ( logP ) and protects against rapid hepatic metabolism.

However, from a toxicological perspective, this molecule presents two distinct mechanistic liabilities that must be addressed early in development:

  • The 4-Carbaldehyde Moiety: Aldehydes are inherently electrophilic. They can undergo Schiff base condensation with primary amines on proteins or nucleic acids, raising the risk of genotoxicity and idiosyncratic haptenization.

  • The Fluorobenzyl Group: Halogenated aromatic rings increase the molecule's affinity for hydrophobic pockets, notably the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity.

As a Senior Application Scientist, the objective is not merely to run assays, but to design a tiered, self-validating screening paradigm. This guide outlines the systematic derisking of this compound, moving from computational predictions to in vivo acute toxicity modeling.

Tier 1: In Silico Profiling & Structural Alert Analysis

Causality & Rationale: Before committing to costly in vitro assays, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is deployed to predict the molecule's behavior[1]. The goal is to identify structural alerts that dictate downstream biological assay selection. For instance, predicting the exact cytochrome P450 (CYP) isoforms responsible for defluorination informs the choice of metabolic activation systems in the Ames test.

ToxWorkflow Start 1-[(3-fluorophenyl)methyl] -1H-pyrazole-4-carbaldehyde InSilico Tier 1: In Silico ADMET (SwissADME / ProTox-II) Start->InSilico Alert Structural Alert: Aldehyde Electrophilicity InSilico->Alert Flags potential DNA binding InVitro Tier 2: Cytotoxicity (HepG2) & Ames Test (OECD 471) InSilico->InVitro Drives assay selection Alert->InVitro Cardio Tier 3: hERG Patch-Clamp (ICH S7B) InVitro->Cardio Viability > 50 µM InVivo Tier 4: Acute Oral Tox (OECD 423) Cardio->InVivo IC50 > 10 µM Decision Go/No-Go Decision Candidate Advancement InVivo->Decision LD50 > 2000 mg/kg

Caption: Workflow for the preliminary toxicity screening of the pyrazole-4-carbaldehyde derivative.

Tier 2: In Vitro Cytotoxicity & Genotoxicity

Causality & Rationale: We must establish the intrinsic cellular toxicity before evaluating specific organ liabilities. HepG2 (human hepatocellular carcinoma) cells are selected over standard fibroblasts because they retain partial CYP450 expression, allowing us to detect toxicity arising from fluorobenzyl metabolites. Simultaneously, the Ames test is mandatory to directly address the DNA-binding risk posed by the reactive carbaldehyde group[2].

Protocol 3.1: Self-Validating MTT Cell Viability Assay (HepG2)

Self-Validation Mechanism: This protocol includes internal controls that independently verify assay integrity. If the positive control fails to induce >80% cell death, or the blank shows high absorbance, the entire plate is invalidated.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with the pyrazole derivative at logarithmic concentrations (0.1, 1, 10, 50, 100 µM).

  • Internal Controls:

    • Negative Control: 0.5% DMSO (Vehicle) to establish 100% baseline viability.

    • Positive Control: 50 µM Doxorubicin to confirm cellular susceptibility to apoptosis.

    • Blank: Cell-free media to subtract background absorbance.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm to calculate the IC 50​ .

Protocol 3.2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Self-Validation Mechanism: Strain-specific positive controls ensure the bacteria have not lost their mutation targets, while 2-aminoanthracene confirms the enzymatic viability of the S9 fraction.

  • Strain Selection: Utilize Salmonella typhimurium TA98 (frameshift mutations) and TA100 (base-pair substitutions) to cover the most likely DNA lesions caused by aldehydes[2].

  • Metabolic Activation: Prepare a 10% S9 mix (rat liver homogenate induced by Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Pre-Incubation: Mix 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for -S9), and 50 µL of the test compound. Incubate at 37°C for 20 minutes to allow the aldehyde to interact with the bacteria prior to plating.

  • Plating & Scoring: Add top agar containing trace histidine. Pour onto minimal glucose agar plates. Incubate for 48h and count revertant colonies. A positive result is defined as a dose-dependent increase in revertants ≥2 -fold over the vehicle control[2].

Tier 3: Cardiac Safety & Electrophysiology

Causality & Rationale: The 3-fluorobenzyl group increases the lipophilicity of the pyrazole core. Lipophilic molecules frequently enter the hERG channel pore and bind to the Y652 and F656 aromatic residues, blocking the rapid delayed rectifier potassium current ( IKr​ ). This delays ventricular repolarization, manifesting as QT prolongation and potentially fatal Torsades de Pointes (TdP)[3].

hERGMechanism Compound Fluorobenzyl Pyrazole Derivative Pore Binding to hERG Pore (Y652, F656 residues) Compound->Pore High Lipophilicity Blockade I_Kr Current Inhibition Pore->Blockade Repolarization Delayed Ventricular Repolarization Blockade->Repolarization TdP QT Prolongation & Torsades de Pointes Repolarization->TdP

Caption: Mechanistic pathway of hERG blockade leading to drug-induced QT prolongation.

Protocol 4.1: Automated Patch-Clamp hERG Assay (ICH S7B)

Self-Validation Mechanism: The assay requires a stable baseline current for 3 minutes prior to compound addition. Cisapride is used to prove the system's sensitivity to hERG blockade.

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiological Recording: Establish a whole-cell patch configuration using an automated planar patch-clamp system. Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[3].

  • Perfusion: Perfuse the test compound at 1, 3, 10, and 30 µM. Measure the fractional block of the tail current peak.

  • Controls: 0.3% DMSO (Vehicle) and 0.1 µM Cisapride (Positive Control).

Tier 4: Acute In Vivo Toxicity

Causality & Rationale: Once in vitro safety is established, systemic toxicity must be evaluated to determine the Global Harmonized System (GHS) hazard category. The OECD 423 Acute Toxic Class method is selected because it uses a step-wise dosing procedure that significantly reduces the number of animals required compared to traditional LD 50​ tests[4].

Protocol 5.1: Acute Oral Toxicity (OECD 423)

Self-Validation Mechanism: Concurrent vehicle-dosed animals ensure that any observed clinical signs are compound-related and not due to gavage trauma or environmental stress.

  • Animal Model: Fasted female Wistar rats (8-10 weeks old). Females are utilized as they are generally more sensitive to acute toxicity in this model[4].

  • Dosing Strategy: Administer a starting dose of 300 mg/kg via oral gavage. If 0-1 animals die, proceed to the 2000 mg/kg step. If ≥2 animals die, drop the dose to 50 mg/kg[4].

  • Observation: Monitor continuously for the first 4 hours for signs of neurotoxicity (tremors, convulsions) or autonomic distress (salivation, piloerection), followed by daily observation for 14 days.

  • Necropsy: Perform gross pathological examination on all animals at day 14 to check for target organ damage (e.g., liver hypertrophy, gastric lesions).

Data Synthesis & Go/No-Go Criteria

To advance this pyrazole derivative into in vivo efficacy models, it must meet strict quantitative thresholds. Table 1 outlines the representative target profile required for candidate advancement.

Table 1: Representative Target Toxicity Profile for Pyrazole-4-Carbaldehyde Advancement

AssayParameterTarget ThresholdMechanistic Implication
In Silico (SwissADME) logP (o/w)2.0 – 4.0Optimal oral bioavailability; manageable hERG risk.
Cytotoxicity (HepG2) IC 50​ (48h)> 50 µMAbsence of acute, non-specific hepatocyte necrosis.
Ames Test (OECD 471) Revertant Ratio< 2.0 (±S9)Aldehyde group does not cause significant DNA mutation.
hERG (ICH S7B) IC 50​ > 10 µMSufficient safety margin against QT prolongation.
Acute Oral (OECD 423) LD 50​ Estimate> 2000 mg/kgClassified as GHS Category 5 (Low acute toxicity hazard).

Conclusion

The structural combination of a pyrazole core, a 3-fluorobenzyl group, and a 4-carbaldehyde moiety necessitates a rigorous, mechanism-driven toxicity screening cascade. By employing self-validating in vitro protocols (HepG2, Ames, hERG patch-clamp) prior to in vivo OECD 423 testing, drug development professionals can confidently derisk 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, ensuring only safe, viable candidates progress to late-stage preclinical development.

References

  • Title: In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure Source: nih.gov URL: [Link]

  • Title: Test Guideline No. 471 Bacterial Reverse Mutation Test Source: pasteur-lille.fr URL: [Link]

  • Title: (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: researchgate.net URL: [Link]

  • Title: ICH guideline E14/S7B: clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential Source: europa.eu URL: [Link]

Sources

Discovery and Early Investigation of Fluorobenzyl Pyrazole Carbaldehydes: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the design and early investigation of fluorobenzyl pyrazole carbaldehydes not merely as a synthetic exercise, but as a strategic deployment of a privileged pharmacophore. By combining the metabolic stability and lipophilicity imparted by the fluorobenzyl group with the hydrogen-bonding capacity of the pyrazole ring, these intermediates serve as foundational building blocks for a wide array of therapeutics. This technical guide details the mechanistic rationale, therapeutic applications, and validated experimental protocols for the discovery and investigation of these highly versatile compounds.

Mechanistic Rationale: The "Fluorine Effect" and Pyrazole Core

The architecture of fluorobenzyl pyrazole carbaldehydes is deliberately engineered to overcome common pharmacokinetic liabilities in drug discovery:

  • The Fluorine Effect : The introduction of a fluorine atom on the benzyl ring is a classical medicinal chemistry strategy. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the pKa of adjacent basic centers, increase lipophilicity (enhancing membrane permeability), and block cytochrome P450-mediated oxidative metabolism at the benzylic and aromatic positions[1],[2].

  • The Pyrazole Scaffold : Pyrazoles act as excellent bioisosteres for amides and aromatic rings. They offer dual hydrogen bond donor/acceptor capabilities, enabling robust interactions with target kinase hinge regions or the regulatory domains of enzymes like soluble guanylate cyclase (sGC)[3].

  • The Carbaldehyde Handle : Positioned at C4, the carbaldehyde group provides a highly reactive electrophilic center. This enables rapid downstream diversification via Knoevenagel condensations, reductive aminations, and multi-component heterocyclizations, transforming the core into complex fused systems (e.g., pyrazolo[3,4-b]pyridines)[4].

Therapeutic Trajectories and Discovery Workflows

Soluble Guanylate Cyclase (sGC) Stimulators (Cardiovascular)

The NO-sGC-cGMP signaling pathway is critical for regulating vascular tone; dysregulation of this pathway leads to pulmonary hypertension and cardiovascular diseases[5]. Fluorobenzyl pyrazoles, particularly the 2-fluorobenzyl substituted variants, are foundational to NO-independent sGC stimulators like IWP-051 and serve as precursors to riociguat analogs[3],[6]. The 2-fluorobenzyl substitution is optimal for binding within the conserved pocket of the sGC heme domain, stabilizing the active conformation of the enzyme and driving cGMP production even in the absence of nitric oxide[3],[6].

Oncology: Tubulin Polymerization Inhibition

Derivatives such as 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde have been successfully elaborated into potent anticancer agents[1],[7]. By synthesizing 3,4-diaryl pyrazole derivatives, researchers have identified novel tubulin polymerization inhibitors that exhibit high potency against human erythroleukemia (K562) and lung cancer (A549) cell lines[7],[8]. The carbaldehyde group is often condensed to form rigid, conjugated systems that mimic the binding mode of combretastatin A-4 (CA-4) within the colchicine binding site of tubulin[9].

Agrochemicals: Antifungal Agents

Beyond human therapeutics, fluorinated pyrazole aldehydes exhibit significant antifungal activities against phytopathogenic fungi. Specific derivatives have shown moderate to high activity against Sclerotinia sclerotiorum and Fusarium culmorum, disrupting fungal cell wall synthesis and acting as potential succinate dehydrogenase inhibitors[10],[2].

Quantitative Bioactivity Data

The following table summarizes the comparative efficacy of various therapeutic agents derived from the fluorobenzyl pyrazole carbaldehyde scaffold across different biological targets:

Compound Class / TargetScaffold SubstitutionPrimary AssayEfficacy (IC50 / EC50)Reference
sGC Stimulator (IWP-051) 2-FluorobenzylCellular cGMP ProductionHigh Potency (EC50 < 100 nM)[3]
Tubulin Inhibitor (Cmpd 5b) 3-FluorophenylK562 Cell Growth InhibitionGI50 = 0.021 μM[7],[8]
Tubulin Inhibitor (Cmpd 5b) 3-FluorophenylA549 Cell Growth InhibitionGI50 = 0.69 μM[7],[8]
Antifungal (Cmpd H9) 2-Chlorophenyl / Fluoro-coreS. sclerotiorum Inhibition43.07% Inhibition[10],[2]

Experimental Methodologies

Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Causality & Self-Validation: The choice of the Vilsmeier-Haack reaction over other formylation methods is dictated by the electron-rich nature of the pyrazole C4 position. The Vilsmeier reagent (a chloroiminium ion) acts as a soft electrophile, selectively attacking the C4 position without causing unwanted chlorination or cleavage of the fluorobenzyl bond[4]. This protocol is self-validating: the distinct downfield shift of the aldehyde proton (~9.5–10.0 ppm) in ¹H NMR immediately confirms regioselective formylation[4].

Step-by-Step Protocol:

  • Reagent Preparation: Cool a reaction flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C under an inert argon atmosphere.

  • Vilsmeier Complex Formation: Dropwise add phosphorus oxychloride (POCl₃, 3.0 equiv) over 30 minutes, maintaining the temperature below 5 °C to form the active chloroiminium electrophile.

  • Nucleophilic Addition: Slowly add a solution of 1-(2-fluorobenzyl)-1H-pyrazole (1.0 equiv) dissolved in minimal DMF.

  • Heating & Cyclization: Gradually warm the mixture to room temperature, then heat to 90 °C for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Hydrolysis: Cool the mixture to 0 °C and quench by slowly pouring it over crushed ice. Neutralize the acidic intermediate with saturated aqueous sodium bicarbonate (NaHCO₃) until pH 7-8 is reached, which hydrolyzes the iminium intermediate to the target carbaldehyde.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

In Vitro sGC Stimulation Assay (cGMP ELISA)

Causality & Self-Validation: To validate the efficacy of downstream sGC stimulators, a cell-based cGMP ELISA is employed. Utilizing intact cells (e.g., CHO cells expressing sGC) confirms both the membrane permeability of the fluorobenzyl pyrazole derivative and its ability to stimulate sGC in a complex intracellular environment[3]. The addition of a phosphodiesterase (PDE) inhibitor (IBMX) is critical; it prevents the degradation of synthesized cGMP, ensuring that the measured signal is a direct reflection of sGC stimulation rather than PDE inhibition[3].

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO cells stably expressing human sGC α1β1 in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate overnight at 37 °C in a 5% CO₂ atmosphere.

  • PDE Inhibition: Wash cells with assay buffer (HBSS containing 20 mM HEPES) and pre-incubate with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes to block cGMP degradation.

  • Compound Treatment: Add the synthesized fluorobenzyl pyrazole derivatives at varying concentrations (0.1 nM to 30 μM). For NO-independent stimulation validation, ensure no NO donors (like SNAP) are added. Incubate for 30 minutes.

  • Lysis & Quantification: Aspirate the buffer, lyse the cells using 0.1 M HCl for 10 minutes, and centrifuge to remove debris.

  • ELISA Readout: Transfer the supernatant to a competitive cGMP ELISA plate. Measure absorbance at 450 nm and calculate EC50 values using a 4-parameter logistic curve fit.

Pathway & Workflow Visualization

G A Fluorobenzylhydrazine + 1,3-Dicarbonyl B Fluorobenzyl Pyrazole Intermediate A->B C Vilsmeier-Haack Formylation (POCl3, DMF) B->C D Fluorobenzyl Pyrazole Carbaldehyde Core C->D E Knoevenagel Condensation (Tubulin Inhibitors) D->E F Schiff Base Formation (Antifungal Agents) D->F G Heterocyclization (sGC Stimulators) D->G

Divergent synthetic workflow of fluorobenzyl pyrazole carbaldehydes towards diverse therapeutics.

References

  • Title: Modification, biological evaluation and SAR studies of novel 1H-pyrazole derivatives containing N,N'-disubstituted urea moiety as potential anti-melanoma agents Source: Chemistry & Biodiversity URL: [Link]

  • Title: Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: Molecules URL: [Link]

  • Title: Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation Source: Cells (NIH PMC) URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel therapeutics due to its profound impact on target binding affinity and pharmacokinetic properties [1]. Specifically, N-benzyl pyrazole derivatives are critical pharmacophores in the design of kinase inhibitors, such as those targeting Aurora kinases in oncology [2].

The target compound, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (also known as 1-(3-fluorobenzyl)-1H-pyrazole-4-carbaldehyde), serves as a highly versatile bifunctional building block. The aldehyde moiety is primed for downstream functionalization (e.g., reductive aminations, Wittig reactions, or condensation into heterocycles like tetrazoles[3]), while the 3-fluorobenzyl group provides lipophilicity and potential halogen-bonding interactions in protein binding pockets.

Causality in Reaction Design

This protocol utilizes a direct bimolecular nucleophilic substitution ( SN​2 ) approach.

  • Regioselectivity: Unlike 3-substituted or 5-substituted pyrazoles which yield a mixture of N1 and N2 regioisomers upon alkylation, 1H-pyrazole-4-carbaldehyde possesses a plane of symmetry in its time-averaged tautomeric state. Consequently, alkylation at either nitrogen yields the identical product, eliminating the need for complex chromatographic separation of regioisomers.

  • Solvent and Base Selection: N,N -Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the potassium cation, thereby creating a "naked," highly nucleophilic pyrazolide anion. Potassium carbonate ( K2​CO3​ ) is chosen as a mild, insoluble base. Its pKa​ is sufficient to deprotonate the pyrazole N-H ( pKa​≈14 ) without inducing side reactions (such as Cannizzaro-type disproportionation of the aldehyde) that stronger bases like Sodium Hydride ( NaH ) might risk.

Experimental Workflow

SynthesisWorkflow Step1 1. Deprotonation 1H-pyrazole-4-carbaldehyde + K2CO3 in DMF Step2 2. Alkylation Add 3-Fluorobenzyl bromide Stir 60°C, 3-4 h Step1->Step2 Step3 3. Quench & Workup Pour into ice-water Extract with EtOAc Step2->Step3 Step4 4. Organic Wash Wash with 5% LiCl (aq) Dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Product Purified Product Yield: >85% Step5->Product

Fig 1: N-alkylation workflow for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde synthesis.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
1H-pyrazole-4-carbaldehyde96.091.00961 mgStarting Material
3-Fluorobenzyl bromide189.021.102.08 g (1.36 mL)Alkylating Agent
Potassium carbonate ( K2​CO3​ )138.211.502.07 gBase
N,N -Dimethylformamide (DMF)73.09-15.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent

Note: K2​CO3​ should be finely powdered and oven-dried prior to use to maximize surface area and prevent water-induced side reactions.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) or Argon for 5 minutes to ensure an inert atmosphere.

  • Dissolution: Add 1H-pyrazole-4-carbaldehyde (961 mg, 10.0 mmol) to the flask, followed by anhydrous DMF (15.0 mL). Stir at room temperature until the solid is completely dissolved.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes. Insight: This pre-stirring period allows for the initial formation of the pyrazolide anion, turning the solution slightly opaque/yellow.

Phase 2: Alkylation
  • Reagent Addition: Using a syringe, add 3-fluorobenzyl bromide (1.36 mL, 11.0 mmol) dropwise over 5 minutes.

  • Heating: Attach a reflux condenser and transfer the flask to a pre-heated oil bath set to 60 °C.

  • Monitoring: Stir the reaction mixture vigorously at 60 °C for 3 to 4 hours. Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/EtOAc, visualized under UV 254 nm). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a new, less polar spot ( Rf​≈0.6 ).

Phase 3: Workup and Extraction
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice/water. Insight: This step precipitates the product and dissolves the inorganic salts ( K2​CO3​ , KBr ).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing: Combine the organic layers. To effectively remove residual DMF, wash the combined organic phase with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL), followed by a final wash with saturated brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Isocratic elution with 70:30 Hexanes/EtOAc is typically sufficient to isolate the target compound.

  • Isolation: Pool the fractions containing the pure product and concentrate under vacuum. The final product, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, is obtained as a clear, viscous oil (or low-melting solid depending on ambient temperature). Expected yield: 85–92%.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 9.85 (s, 1H, CHO), 8.01 (s, 1H, Pyrazole-H), 7.88 (s, 1H, Pyrazole-H), 7.35 (td, J = 8.0, 6.0 Hz, 1H, Ar-H), 7.08 – 6.95 (m, 3H, Ar-H), 5.32 (s, 2H, CH2​ ).

  • 13 C NMR (100 MHz, CDCl3​ ): Expected peaks around δ 184.5 (CHO), 163.0 (d, JC−F​ = 246 Hz, Ar-C-F), 141.2, 137.5, 131.0, 124.5, 123.0, 115.5, 114.8, 55.8 ( CH2​ ).

  • LC-MS (ESI+): Calculated for C11​H10​FN2​O [M+H]+ : 205.08; Found: 205.1.

References

  • FARIA, J.V., et al. "Recently Reported Biological Activities of Pyrazole Compounds." Open Readings 2026.
  • Bavetsias, V., et al. "7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition." NIH Public Access.
  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." Molecules.

Application Notes & Protocols: Reductive Amination of 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of a Privileged Scaffold and a Cornerstone Reaction

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns have made it a cornerstone for developing treatments for inflammatory diseases, cancer, and infections.[2][4][5] The specific building block, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, represents a synthetically valuable intermediate, primed for elaboration into novel chemical entities with potential therapeutic applications.[6]

One of the most powerful and widely utilized transformations in medicinal chemistry for constructing the critical carbon-nitrogen (C-N) bond is reductive amination.[7] Accounting for nearly a quarter of all C-N bond-forming reactions in the pharmaceutical industry, its popularity stems from its operational simplicity, broad substrate scope, and high functional group tolerance.[7][8]

This guide provides an in-depth analysis and detailed protocols for the reductive amination of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. Moving beyond a simple list of steps, we will explore the mechanistic underpinnings of the reaction, provide a rationale for reagent selection, and offer robust, field-proven protocols designed for immediate application in a research setting.

The Mechanism: A Tale of Two Steps

Reductive amination is a sequential process that seamlessly combines two fundamental organic reactions: the formation of an imine and its subsequent reduction to an amine.[9][10] Understanding this process is critical for troubleshooting and optimization.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which readily eliminates a molecule of water to form a C=N double bond, yielding an imine.[9][11] Under the mildly acidic conditions often employed, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[12]

  • Hydride Reduction: A hydride-based reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to the final C-N single bond of the target amine.[11]

The key to a successful one-pot reductive amination lies in selectivity . The chosen reducing agent must be "smart" enough to preferentially reduce the imine/iminium ion intermediate much faster than it reduces the starting aldehyde.[8][10] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Pyrazole Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O H2O_out H₂O Product Final Amine Product Imine->Product H_plus + H⁺ (cat.) H_plus->Aldehyde Activation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Hydride Transfer G Start Combine Aldehyde & Amine in Solvent Add_STAB Add NaBH(OAc)₃ (Portion-wise) Start->Add_STAB Stir Stir at RT (2-24h) Add_STAB->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Monitor->Stir Incomplete Quench Aqueous Quench (e.g., sat. NaHCO₃) Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Column Chromatography) Extract->Purify End Characterize Final Product Purify->End

Figure 2: Workflow for direct reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Add Amine: Add the desired primary or secondary amine (1.0-1.2 eq).

  • Add Solvent: Dissolve the starting materials in an appropriate solvent (e.g., DCE or THF, approx. 0.1-0.2 M concentration). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Stir (Optional Pre-mixing): Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, adding acetic acid (0.1-1.0 eq) at this stage can be beneficial.

  • Add Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.

  • Workup (Quench): Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amine.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride (NaBH₄)

This method is an alternative for cases where the direct method is inefficient or when using the less selective but more economical NaBH₄. It involves two distinct steps.

Step-by-Step Methodology:

A. Imine Formation

  • In a round-bottom flask, dissolve 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 eq) and a primary amine (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Stir the mixture at room temperature for 1-4 hours until imine formation is complete (monitored by TLC/LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly in the next step.

B. Reduction

  • Re-dissolve the crude imine in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Caution: Gas evolution (H₂)!

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until the reduction is complete.

  • Proceed with the Workup (Quench) and subsequent steps as described in Protocol 1.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Conversion Poor quality or hydrolyzed STAB. Sterically hindered or poorly nucleophilic amine.Use fresh, high-quality STAB from a sealed container. Add 1-2 equivalents of acetic acid to promote iminium formation. [13]Increase reaction time or temperature (e.g., to 40 °C).
Formation of Alcohol Byproduct Reducing agent is not selective (e.g., NaBH₄ in a one-pot reaction). STAB has degraded.Switch to STAB for one-pot reactions. [10]Use fresh STAB. If using NaBH₄, ensure the indirect, two-step protocol is followed.
Dialkylation of Primary Amine Excess aldehyde is present relative to the primary amine.Use a slight excess of the primary amine (1.1-1.2 eq) relative to the aldehyde to favor mono-alkylation.
Difficult Purification Excess starting amine is difficult to separate from the product.If the product is basic, an acidic workup can remove excess basic starting amine. Alternatively, use a slight excess of the aldehyde and quench the remainder with a scavenger resin like PS-Trisamine.

Conclusion

The reductive amination of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a highly effective and versatile method for generating a diverse library of novel amine derivatives. By understanding the underlying mechanism and making informed choices about reagents, researchers can reliably execute this critical transformation. The use of sodium triacetoxyborohydride (STAB) in a direct, one-pot protocol stands as the premier method, offering a blend of efficiency, safety, and broad applicability essential for the fast-paced environment of drug discovery and development.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link] [9]2. Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link] [14]3. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link] [13]4. Sumida, C. N., & Bausch, M. J. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30256–30267. [Link] [8]5. Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041. [Link]

  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. Molecules, 26(16), 4875. [Link]

  • Gundurao, H. P., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(3), M1011. [Link] [15]10. Organic Chemistry Portal. Sodium cyanoborohydride. [Link] [12]11. Jatav, V., & Kashaw, S. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1839-1843. [Link] [1]12. Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link] [7]13. Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1478. [Link] [2]14. Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link] [16]15. ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Biotage. MP-Cyanoborohydride. [Link]

  • Wikipedia. Reductive amination. [Link] [10]18. Ma, G., & Sibi, M. P. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 17936–17950. [Link]

  • Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 289, 01004. [Link] [3]20. Synple Chem. Application Note – Reductive Amination. [Link]

Sources

Application Note: The Strategic Use of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within this field, the pyrazole ring has emerged as a "privileged scaffold".[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems allow it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde as a key building block for synthesizing diverse libraries of potent and selective kinase inhibitors. The aldehyde functionality at the C4 position serves as a versatile chemical handle for a variety of synthetic transformations, while the N1-substituted (3-fluorophenyl)methyl group provides a vector for exploring interactions within the solvent-exposed regions of the kinase domain, potentially enhancing potency and modulating selectivity. We will detail synthetic protocols, biological evaluation methodologies, and the underlying scientific rationale for experimental design.

The Pyrazole Core: A Privileged Scaffold for Kinase Engagement

The efficacy of the pyrazole scaffold in kinase inhibition stems from its ability to mimic the purine ring of ATP. The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for robust anchoring to the kinase hinge region, a critical interaction for potent inhibition.[3][4] The specific substitution pattern on the pyrazole ring dictates the inhibitor's selectivity and overall pharmacological profile.[5][6] The precursor, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, is strategically designed with two key features:

  • N1-(3-fluorophenyl)methyl Group: This moiety projects into the solvent-exposed region of the ATP pocket. The fluorine atom can engage in favorable orthogonal multipolar interactions or serve as a probe for hydrophobic pockets, offering a handle to tune pharmacokinetic properties.

  • C4-Carbaldehyde Group: This aldehyde is the primary site for synthetic diversification. It is a highly reactive electrophile, enabling the facile introduction of a wide range of chemical functionalities to explore the ribose-binding region and other parts of the active site.[7][8]

Experimental Workflows and Protocols

The overall strategy involves the synthetic elaboration of the precursor followed by robust biological characterization to identify lead compounds.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Precursor 1-[(3-fluorophenyl)methyl]-1H- pyrazole-4-carbaldehyde Reaction Synthetic Transformation (e.g., Reductive Amination) Precursor->Reaction Library Diverse Inhibitor Library Reaction->Library Purify Purification & QC (HPLC, NMR, MS) Library->Purify KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Purify->KinaseAssay Screening CellAssay Cell-Based Assay (e.g., Anti-Proliferation) KinaseAssay->CellAssay SAR SAR Analysis & Lead Optimization CellAssay->SAR G cluster_cdk Key Regulators G1 G1 Phase S S Phase (DNA Synthesis) G1->S Restriction Point G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6 + Cyclin D CDK46->G1 Drives G1 Progression CDK2 CDK2 + Cyclin E/A CDK2->S Initiates S Phase CDK1 CDK1 + Cyclin B CDK1->M Initiates Mitosis Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK2 Inhibition

Sources

In Vitro Assay Preparation and Validation Using 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde as a Reversible Covalent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Targeted Covalent Inhibitor (TCI) Discovery, Fragment-Based Drug Discovery (FBDD), and Biophysical Kinetics.

Mechanistic Rationale: The Power of Reversible Covalent Targeting

The discovery of Targeted Covalent Inhibitors (TCIs) has shifted toward reversible covalent warheads, which offer the high potency and prolonged residence time of irreversible inhibitors while mitigating the risks of permanent off-target toxicity. The compound 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (also known as 1-(3-fluorobenzyl)-1H-pyrazole-4-carbaldehyde) is a highly versatile building block and fragment probe designed for this exact paradigm.

Structural Causality in Assay Design
  • The Pyrazole Core: Provides a stable, lipophilic scaffold capable of forming critical π−π stacking and hydrogen-bonding interactions within protein binding pockets.

  • The 3-Fluorobenzyl Group: Enhances membrane permeability and occupies hydrophobic sub-pockets, while the fluorine atom prevents rapid metabolic oxidation at the 3-position.

  • The 4-Carbaldehyde Warhead: Acts as a mild electrophile. Under physiological conditions, aldehydes react rapidly and reversibly with the ϵ -amino group of solvent-exposed or noncatalytic lysine residues to form an imine (Schiff base)[1].

Because the dissociation kinetics of imine adducts can be slow, standard equilibrium-based assays (like endpoint Fluorescence Polarization) often underestimate the potency of such compounds[2]. Therefore, to accurately characterize 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, we must employ a self-validating, two-tiered assay system: Quantitative NMR (qNMR) to confirm chemical reactivity, followed by Time-Resolved Fluorescence Polarization (TR-FP) to capture biological binding kinetics.

Mechanism A 1-(3-Fluorobenzyl)pyrazole-4-carbaldehyde (Electrophile) C Tetrahedral Carbinolamine Intermediate A->C Nucleophilic Attack B Target Protein (ε-amino Lysine) B->C D Schiff Base (Imine) Reversible Covalent Adduct C->D Dehydration (-H2O) D->A Hydrolysis (Reversibility)

Diagram 1: Reversible covalent imine formation between the aldehyde warhead and a target lysine.

Phase I: Chemical Validation via Quantitative NMR (qNMR)

Before advancing to complex biochemical assays, it is imperative to validate that the aldehyde warhead is neither overly hydrated in aqueous buffer nor unreactive. We utilize a qNMR reactivity assay using -acetyl-L-lysine methyl amide as a surrogate for a protein lysine residue[1]. This serves as our first self-validating control.

Step-by-Step qNMR Protocol
  • Buffer Preparation: Prepare a deuterated phosphate buffer (50 mM, pH 7.4 in D2​O ). Crucial Experience Note: Never use primary amine-containing buffers (e.g., Tris or glycine) as they will competitively react with the aldehyde warhead, yielding false negatives.

  • Stock Solutions: Prepare a 10 mM stock of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde in DMSO- d6​ . Prepare a 20 mM stock of -acetyl-L-lysine methyl amide in the deuterated buffer.

  • Internal Standard: Add maleic acid (known concentration) to the buffer as an external integration reference for the ERETIC module (qNMR with TOPSPIN)[3].

  • Reaction Initiation: In a 3 mm NMR tube, mix 1 equivalent of the aldehyde (e.g., 1 mM final) with 2 equivalents of the lysine surrogate (2 mM final).

  • Data Acquisition: Immediately place the tube into a 600 MHz NMR spectrometer. Measure a 1D 1H -NMR spectrum, followed by continuous automated measurements every 5 minutes for 4 hours.

  • Analysis: Monitor the disappearance of the characteristic aldehyde proton singlet ( 9.8–10.1 ppm) and the concomitant appearance of the imine proton singlet ( 8.2–8.7 ppm)[3]. Calculate the dissociation constant ( KD​ ) based on the equilibrium integration ratios.

Phase II: Biological Kinetics via Time-Resolved Fluorescence Polarization (TR-FP)

Once imine formation is chemically validated, the compound is tested against the recombinant target protein. Because reversible covalent inhibitors exhibit time-dependent inhibition, a single-timepoint readout is insufficient. TR-FP allows us to continuously monitor the displacement of a fluorescent tracer, enabling the calculation of association ( kon​ ) and dissociation ( koff​ ) rates[2].

To ensure the assay is self-validating, a Lysine-to-Arginine (K R) mutant of the target protein must be run in parallel. Arginine retains the positive charge but lacks the primary amine necessary for imine formation, proving that the observed kinetics are driven by covalent engagement rather than mere hydrophobic affinity.

Step-by-Step TR-FP Protocol
  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP. (Again, strictly avoid Tris buffer).

  • Protein Preparation: Dilute the wild-type target protein and the K R mutant to their respective KD​ concentrations (typically 10–50 nM) in assay buffer.

  • Compound Pre-incubation: Dispense a 10-point serial dilution of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (ranging from 100 μ M to 10 nM) into a black 384-well microplate. Add the protein solutions and pre-incubate at room temperature. Causality: Pre-incubation allows the slow-forming imine bond to reach equilibrium.

  • Tracer Addition: Add the fluorescently labeled tracer peptide (e.g., Cy5-labeled ligand) at a fixed concentration (e.g., 5 nM).

  • Continuous Readout: Read the microplate on a multi-mode plate reader (e.g., PHERAstar) equipped with FP optics. Record millipolarization (mP) units every 10 minutes over a 4 to 8-hour window[2].

  • Kinetic Fitting: Fit the time-dependent mP decay curves to a one-phase exponential model to extract kobs​ . Plot kobs​ versus compound concentration to determine kon​ (slope) and koff​ (y-intercept).

TRFP_Workflow N1 1. Compound Preparation (Serial Dilution in DMSO) N2 2. Target Protein Incubation (Wild-Type vs K->R Mutant) N1->N2 N3 3. Fluorescent Tracer Addition (Competitive displacement) N2->N3 N4 4. Time-Resolved FP Readout (Continuous monitoring over 4-8 hours) N3->N4 N5 5. Kinetic Data Analysis (Calculate kon, koff, Residence Time) N4->N5

Diagram 2: Time-Resolved Fluorescence Polarization (TR-FP) assay workflow for kinetic profiling.

Quantitative Data Presentation

The true value of a reversible covalent probe lies in its residence time ( τ=1/koff​ ). The table below illustrates typical kinetic parameters expected for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde when targeting a noncatalytic lysine versus a mutant control. The drastic drop in potency and loss of time-dependent kinetics in the K R mutant validates the covalent mechanism.

Table 1: Kinetic Parameters of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Target Protein Construct IC50​ (1 hour) IC50​ (4 hours) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
Wild-Type (Target Lysine) 12.5 μ M1.8 μ M 4.2×103 3.5×10−5 8.0 hours
K R Mutant (Control) > 50 μ M> 50 μ MN/A (Too fast)N/A (Too fast)< 1 minute

Note: The shift in IC50​ from 1 hour to 4 hours in the wild-type protein is a hallmark of slow-binding covalent kinetics. The lack of this shift in the K R mutant confirms that the aldimine chemistry is responsible for the prolonged residence time.

References

  • Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate CHIMIA, 2025, 79(3), 152-157. URL:[Link][1]

  • Targeted Reversible Covalent Modification of a Noncatalytic Lysine of the Krev Interaction Trapped 1 Protein Enables Site-Directed Screening for Protein–Protein Interaction Inhibitors ACS Pharmacology & Translational Science, 2023, 6(11), 1651-1658. URL:[Link][2]

  • Reversible Covalent Imine-Tethering for Selective Stabilization of 14-3-3 Hub Protein Interactions Journal of the American Chemical Society, 2021, 143(22), 8423-8436. URL:[Link][4]

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The 1-substituted pyrazole-4-carbaldehyde framework is a cornerstone in contemporary medicinal chemistry and drug development. The pyrazole core is a bioisostere for various functional groups, offering a unique combination of metabolic stability, hydrogen bonding capabilities, and synthetic versatility. The aldehyde at the 4-position serves as a versatile synthetic handle, allowing for a diverse array of chemical transformations to explore structure-activity relationships (SAR). Specifically, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a valuable building block, incorporating a fluorinated benzyl group that can enhance metabolic stability and modulate binding interactions through fluorine's unique electronic properties.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] These reactions allow for the precise and efficient construction of complex molecular architectures from readily available starting materials. This guide provides detailed application notes and protocols for three of the most impactful cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to the functionalization of a 4-halo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde precursor. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, with a particular focus on ensuring the integrity of the sensitive aldehyde functional group.

Core Challenge: Chemoselectivity and Substrate-Specific Considerations

The primary challenge in the cross-coupling of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde lies in achieving high yields and selectivity while preserving the aldehyde moiety. Aldehydes can be susceptible to side reactions under certain cross-coupling conditions, such as reduction to the corresponding alcohol or participation in undesired condensation reactions. The N-(3-fluorophenyl)methyl group, while generally stable, can influence the electronic properties of the pyrazole ring and may present steric considerations. Therefore, the selection of a well-defined catalytic system and optimized reaction conditions is paramount for success.

I. Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl pyrazole derivatives. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[3][4]

Reaction Principle and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar'(L)₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product boronic_acid Ar'-B(OH)₂ activated_boronate [Ar'-B(OH)₃]⁻ boronic_acid->activated_boronate Activation activated_boronate->pd_complex aryl_halide Ar-X aryl_halide->pd_complex base Base (e.g., K₂CO₃) base->boronic_acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the coupling of 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde with an arylboronic acid. The use of a modern palladium pre-catalyst and a suitable phosphine ligand is recommended for high efficiency and functional group tolerance.

Materials:

  • 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, the arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane to form the active catalyst.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale and Field-Proven Insights:
  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos forms a highly active and sterically hindered catalyst that promotes the often rate-limiting oxidative addition and reductive elimination steps.[2] This is particularly beneficial for heteroaryl halides which can sometimes be challenging substrates.

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in promoting the formation of the boronate species required for transmetalation without promoting side reactions of the aldehyde.[4] For more challenging couplings, a stronger base like cesium carbonate or potassium phosphate may be beneficial.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the phosphine ligand and deactivation of the palladium catalyst.

II. Heck Reaction: Synthesis of Alkenyl-Pyrazoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to alkenyl-pyrazoles.[5]

Reaction Principle and Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5]

Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition alkene_coord [Alkene]-Ar-Pd(II)-X(L)₂ pd_complex->alkene_coord Alkene Coordination migratory_insertion R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_coord->migratory_insertion Migratory Insertion beta_hydride [H-Pd(II)-X(L)₂] migratory_insertion->beta_hydride β-Hydride Elimination product Ar-CH=CH-R migratory_insertion->product beta_hydride->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex alkene H₂C=CHR alkene->alkene_coord base Base (e.g., Et₃N) base->beta_hydride

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Protocol for the Heck Reaction

This protocol describes the coupling of 4-iodo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde with an acrylate ester. Iodo-pyrazoles are generally more reactive than their bromo-counterparts in Heck reactions.

Materials:

  • 4-iodo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed tube, combine 4-iodo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the solvent (DMF or MeCN), the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Rationale and Field-Proven Insights:
  • Catalyst System: The classic Pd(OAc)₂/phosphine system is often effective. P(o-tol)₃ is a common ligand that provides a good balance of steric bulk and electron-donating properties to stabilize the catalytic species. For less reactive bromides, more sophisticated ligand systems may be required.

  • Base and Solvent: An organic base like triethylamine is typically used to neutralize the HX generated during the catalytic cycle. A polar aprotic solvent such as DMF or acetonitrile is generally effective at solubilizing the reactants and promoting the reaction.

  • Aldehyde Compatibility: The aldehyde group is generally well-tolerated under Heck conditions, especially when using milder bases like Et₃N or DIPEA.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the direct alkynylation of aryl or vinyl halides, forming a C(sp²)-C(sp) bond. This reaction is invaluable for creating precursors for further transformations or for introducing rigid alkynyl linkers into a molecule.[6][7][8]

Reaction Principle and Catalytic Cycle

The Sonogashira coupling uniquely employs a dual catalytic system of palladium and copper. The palladium complex undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne, facilitating transmetalation.[6]

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-C≡CR(L)₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-C≡CR transmetal->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide aryl_halide Ar-X aryl_halide->pd_complex base Base (e.g., Et₃N) base->alkyne cu_catalyst Cu(I) cu_catalyst->alkyne

Caption: Simplified dual catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol for Sonogashira Coupling

This protocol is based on conditions reported for the successful coupling of a 4-iodo-1H-pyrazole-3-carbaldehyde derivative and is adapted for the target substrate.[9]

Materials:

  • 4-iodo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodo-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Add DMF and triethylamine as the solvent and base.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale and Field-Proven Insights:
  • Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is highly reliable for Sonogashira couplings.[9] The copper(I) co-catalyst is crucial for the activation of the alkyne and is generally used in sub-stoichiometric amounts.

  • Base and Solvent: Triethylamine often serves as both the base and a co-solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen halide formed. DMF is a suitable solvent for this reaction.

  • Aldehyde Preservation: The mild, often room temperature, conditions of the Sonogashira reaction are highly compatible with the aldehyde functional group, minimizing the risk of side reactions.

Summary of Reaction Conditions

Reaction TypePalladium SourceLigand/Co-catalystBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O80-100Degassing is critical; base strength can be tuned.
Heck Pd(OAc)₂P(o-tol)₃Et₃N or DIPEADMF or MeCN80-120Iodo-pyrazoles are more reactive than bromo-pyrazoles.
Sonogashira PdCl₂(PPh₃)₂CuIEt₃NDMF/Et₃N25-50Mild conditions are highly compatible with the aldehyde group.

Conclusion

The palladium-catalyzed cross-coupling reactions of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde offer a powerful and versatile platform for the synthesis of novel derivatives with significant potential in drug discovery. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols outlined in this guide provide a robust starting point for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this important heterocyclic building block. As with any synthetic procedure, optimization may be necessary for specific substrates, and careful monitoring of the reaction progress is always recommended to ensure the desired outcome.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis.
  • Bedford, R. B. (2003). High-activity catalysts for the Heck reaction: a game of two ligand classes.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic Parameters (θ and ν) and the Search for New and Better Ligands in Homogeneous Catalysis. Coordination Chemistry Reviews, 252(5-7), 555-573.
  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564.
  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Leadbeater, N. E., & Marco, M. (2002). Preparation of aryl-and vinyl-substituted ketones by the Suzuki reaction. The Journal of Organic Chemistry, 67(24), 8645-8648.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from a relevant, stable URL for this resource.
  • Gan, L., Li, C., Chen, Y., & Yang, Z. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl and Vinyl Tosylates. The Journal of Organic Chemistry, 73(19), 7810-7813.

Sources

Troubleshooting & Optimization

Preventing oxidation and degradation of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. It addresses common challenges related to its storage, handling, and stability, with a focus on preventing oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: My 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde has turned from a white to an off-white or yellowish powder. What does this indicate?

A change in color from white to off-white or yellow is a common visual indicator of degradation. This is often due to the oxidation of the aldehyde group to the corresponding carboxylic acid, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid. Trace impurities or exposure to light and air can catalyze this process. It is crucial to assess the purity of the material before proceeding with any experiment.

Q2: I suspect my compound has degraded. What is the primary degradation pathway for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde?

The most prevalent degradation pathway is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH). This is a common reaction for many aromatic aldehydes and can be initiated by atmospheric oxygen. The reaction is often autocatalytic, meaning the carboxylic acid product can catalyze further oxidation.

Q3: What are the ideal storage conditions to minimize degradation?

To ensure the long-term stability of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C. It is also advisable to protect the compound from light by using an amber vial or storing it in a dark location.

Q4: Can I store the compound in a standard laboratory freezer?

While storage at low temperatures is recommended, it is important to prevent moisture condensation, which can occur when moving the compound between cold and ambient temperatures. If storing in a freezer, allow the container to equilibrate to room temperature before opening to prevent water from condensing on the solid material. A desiccator can also be used to maintain a dry environment.

Troubleshooting Guide: Degradation and Impurity Identification

This section provides a systematic approach to identifying and addressing degradation issues.

Visual Inspection and Initial Assessment
ObservationPotential CauseRecommended Action
Change in color (white to yellow/brown)Oxidation of the aldehydeProceed to analytical purity assessment.
Clumping or change in textureMoisture absorptionDry the sample under vacuum and store in a desiccator.
No visible change, but poor reaction yieldPotential degradation not visible to the naked eyePerform analytical purity checks (e.g., NMR, LC-MS).
Analytical Workflow for Purity Assessment

A multi-step analytical approach is recommended to confirm the purity of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde and identify any degradation products.

start Suspected Degradation tlc 1. Thin-Layer Chromatography (TLC) start->tlc Initial Screen nmr 2. ¹H NMR Spectroscopy tlc->nmr If new spots appear lcms 3. LC-MS Analysis nmr->lcms For structural confirmation confirm Purity Confirmed lcms->confirm If pure degraded Degradation Confirmed lcms->degraded If impurity detected

Caption: Analytical workflow for purity assessment.

Step-by-Step Protocols:

  • Thin-Layer Chromatography (TLC):

    • Objective: To quickly visualize the presence of impurities.

    • Procedure:

      • Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Spot the solution on a TLC plate (silica gel).

      • Develop the plate using a mobile phase such as a mixture of hexane and ethyl acetate.

      • Visualize the spots under UV light. The presence of a new spot with a lower Rf value is indicative of the more polar carboxylic acid impurity.

  • ¹H NMR Spectroscopy:

    • Objective: To identify and quantify the aldehyde and its potential carboxylic acid impurity.

    • Procedure:

      • Dissolve a precisely weighed sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Key Signals to Monitor:

        • Aldehyde Proton (-CHO): Look for the characteristic singlet around 9.8-10.0 ppm. A decrease in the integration of this peak suggests degradation.

        • Carboxylic Acid Proton (-COOH): The appearance of a broad singlet, typically above 10 ppm, indicates the presence of the oxidized product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To separate the compound from its impurities and confirm their molecular weights.

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

      • Inject the solution into an LC-MS system equipped with a C18 column.

      • Analyze the mass spectrum for the expected molecular ion of the starting material and the +16 Da peak corresponding to the carboxylic acid.

Prevention and Mitigation Strategies

Proactive measures are essential to maintain the integrity of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

storage Proper Storage stability Long-Term Stability storage->stability handling Inert Handling handling->stability monitoring Regular Purity Checks monitoring->stability

Caption: Key pillars for ensuring compound stability.

Recommended Storage Protocol
  • Inert Atmosphere: Upon receipt, immediately transfer the compound to a vial that can be sealed under an inert atmosphere. Use a nitrogen or argon-filled glovebox or glove bag for this transfer.

  • Refrigeration: Store the sealed vial at 2-8°C.

  • Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.

  • Desiccation: Store the vial within a desiccator containing a suitable desiccant to prevent moisture ingress.

Handling Best Practices
  • Minimize Air Exposure: When weighing or handling the compound, do so quickly and efficiently to minimize its exposure to the atmosphere.

  • Inert Gas Blanket: For reactions requiring the portion-wise addition of the aldehyde, maintain an inert gas blanket over the reaction mixture.

  • Use Fresh Solutions: If preparing stock solutions, use them as quickly as possible. If storage is necessary, purge the headspace of the container with an inert gas before sealing and store at low temperatures.

Technical Support Center: Overcoming Low Reactivity in 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming low reactivity in condensation reactions involving 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your synthetic strategies.

Introduction: Understanding the Reactivity Profile

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of diverse heterocyclic scaffolds.[1][2] However, its reactivity in common condensation reactions such as Knoevenagel, Aldol, and Wittig condensations can be unexpectedly low. This challenge stems from a combination of electronic and steric factors inherent to its structure.

The pyrazole ring, being an electron-rich aromatic system, can donate electron density to the C4-carbaldehyde group, thereby reducing the electrophilicity of the carbonyl carbon.[3] Furthermore, the N-benzyl substituent, while offering synthetic handles, can also exert steric hindrance, impeding the approach of nucleophiles. The 3-fluorophenyl group introduces an inductive electron-withdrawing effect, which can somewhat counteract the electron-donating nature of the pyrazole ring, but the overall reactivity often remains subdued compared to simpler aromatic aldehydes.[4][5]

This guide provides a structured approach to troubleshooting these reactivity issues, with detailed protocols and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel condensation with 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde sluggish or failing?

A1: Low reactivity in Knoevenagel condensations with this substrate is common. The primary reason is the reduced electrophilicity of the aldehyde's carbonyl carbon due to the electron-donating nature of the pyrazole ring. Standard conditions using weak bases like piperidine or pyridine may be insufficient to promote the reaction efficiently.[1][6]

Q2: I am observing incomplete conversion in my Aldol condensation. What are the likely causes?

A2: Similar to the Knoevenagel condensation, the attenuated electrophilicity of the pyrazole-4-carbaldehyde is a major factor. Additionally, the reaction equilibrium may not favor the product under standard conditions. Self-condensation of the ketone partner can also be a competing side reaction.[7][8]

Q3: My Wittig reaction is giving low yields. How can I improve it?

A3: The success of a Wittig reaction depends on the reactivity of both the ylide and the carbonyl compound.[9][10][11] The reduced electrophilicity of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde can lead to slow reaction rates. Furthermore, steric hindrance from the N-benzyl group can disfavor the formation of the crucial oxaphosphetane intermediate.[10]

Q4: Can the N-substituent on the pyrazole ring influence the aldehyde's reactivity?

A4: Absolutely. The nature of the N-substituent plays a significant role in modulating the electronic properties of the pyrazole ring and, consequently, the reactivity of the C4-aldehyde.[12][13] Electron-withdrawing groups on the N-substituent can enhance the aldehyde's electrophilicity, while bulky groups can increase steric hindrance.

Troubleshooting Guides

Knoevenagel Condensation: Enhancing Electrophilicity and Reaction Rate

Low yields in Knoevenagel condensations are often overcome by increasing the reaction temperature, using a more effective catalyst, or employing microwave irradiation.[14]

Troubleshooting Workflow: Knoevenagel Condensation

G start Low Yield in Knoevenagel Condensation cond1 Standard Conditions: Piperidine/Pyridine, Reflux start->cond1 sol1 Increase Catalyst Strength: Use a stronger base like DBU or an ionic liquid ([bmim]OH) cond1->sol1 Issue: Insufficient base strength sol2 Increase Reaction Temperature: Reflux in a higher boiling solvent (e.g., Toluene, DMF) cond1->sol2 Issue: Insufficient thermal energy sol3 Employ Microwave Irradiation: Reduces reaction time and can improve yield cond1->sol3 Issue: Slow kinetics outcome2 No Improvement cond1->outcome2 outcome1 Improved Yield sol1->outcome1 sol2->outcome1 sol3->outcome1 sol4 Consider Lewis Acid Catalysis: TiCl4, ZnCl2 to activate the aldehyde outcome2->sol4 sol4->outcome1

Caption: Knoevenagel Condensation Troubleshooting.

Detailed Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol utilizes an ionic liquid as a catalyst under microwave irradiation to enhance reaction rates.[14]

  • Reactant Mixture: In a microwave-safe vessel, combine 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (0.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Knoevenagel Condensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol8012-2430-50
DBUToluene1104-860-75
[bmim]OH (Microwave)Neat1200.25-0.580-95[14]
Aldol Condensation: Shifting the Equilibrium and Promoting Dehydration

For Aldol condensations, driving the reaction towards the dehydrated α,β-unsaturated product is key. This can be achieved by using a catalyst system that promotes both the initial addition and the subsequent elimination of water.

Troubleshooting Workflow: Aldol Condensation

G start Incomplete Aldol Condensation cond1 Standard Conditions: NaOH/KOH in EtOH/H2O start->cond1 sol1 Use a Dehydrating Agent: Employ a Dean-Stark trap with azeotropic solvent (Toluene) cond1->sol1 Issue: Reversible addition sol2 Lewis Acid/Base Co-catalysis: Use a system like Proline/TEA to facilitate both steps cond1->sol2 Issue: Slow dehydration sol3 Solid-Supported Catalyst: Utilize a catalyst like Zr-β zeolite for easier workup and potential reusability cond1->sol3 Issue: Catalyst inefficiency outcome2 Still Low Conversion cond1->outcome2 outcome1 Improved Conversion & Dehydration sol1->outcome1 sol2->outcome1 sol3->outcome1 sol4 Consider Pre-forming the Enolate: Use a strong base like LDA at low temperature, then add the aldehyde outcome2->sol4 sol4->outcome1

Caption: Aldol Condensation Troubleshooting.

Detailed Protocol: Proline-Catalyzed Aldol Condensation

This method utilizes L-proline and triethylamine (TEA) to catalyze the direct aldol condensation, favoring the formation of the E-α,β-unsaturated ketone.[15]

  • Reaction Setup: To a solution of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the ketone (2.0 mmol) in methanol (5 mL), add L-proline (0.2 mmol) and triethylamine (0.2 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography.

Wittig Reaction: Optimizing Ylide Reactivity and Reaction Conditions

Improving Wittig reaction yields often involves using a more reactive phosphorus ylide or modifying the reaction conditions to favor the olefination pathway.

Troubleshooting Workflow: Wittig Reaction

G start Low Yield in Wittig Reaction cond1 Standard Conditions: Unstabilized ylide, THF, rt start->cond1 sol1 Increase Reaction Temperature: Reflux in THF or switch to a higher boiling solvent like Toluene cond1->sol1 Issue: Slow kinetics sol2 Use a More Reactive Ylide: Consider a Horner-Wadsworth-Emmons (HWE) reagent for better reactivity with hindered aldehydes cond1->sol2 Issue: Aldehyde low reactivity sol3 Employ Salt-Free Conditions: Prepare the ylide using a base that precipitates the salt (e.g., KHMDS) to increase ylide reactivity cond1->sol3 Issue: Ylide aggregation outcome2 No Reaction cond1->outcome2 outcome1 Successful Olefination sol1->outcome1 sol2->outcome1 sol3->outcome1 sol4 Consider Aza-Wittig Reaction: If synthesizing an imine is the goal, this can be a more efficient alternative outcome2->sol4 sol4->outcome1

Caption: Wittig Reaction Troubleshooting.

Detailed Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is an excellent alternative to the standard Wittig reaction, especially for less reactive aldehydes, and it typically favors the formation of the (E)-alkene.

  • Ylide Generation: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C, add the phosphonate ester (1.1 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by column chromatography.

Concluding Remarks

Overcoming the low reactivity of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde in condensation reactions requires a thoughtful approach that considers the electronic and steric nature of the substrate. By systematically adjusting catalysts, solvents, temperature, and even the core reaction methodology, researchers can successfully synthesize a wide array of valuable derivatives. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific synthetic challenges.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74.
  • Mali, P. D., et al. (2022).
  • Palacios, F., et al. (2006). Mechanism and Stereoselectivity of the Aza-Wittig Reaction between Phosphazenes and Aldehydes. The Journal of Organic Chemistry, 71(7), 2853-2860.
  • de Oliveira, R. S., et al. (2016). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of Health Science, 58(4), 333-342.
  • BenchChem. (2025). A Comparative Guide to 3-(2-Fluorophenyl)propionaldehyde and 3-(2-Chlorophenyl)propionaldehyde in Synthetic Chemistry.
  • Barraja, P., et al. (2008). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Tetrahedron, 64(48), 10839-10846.
  • Li, F., et al. (2023). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions, 52(35), 12268-12275.
  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(28), 8203-8213.
  • Kumar, R., & Sharma, P. (2022). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
  • Baranauskiene, L., et al. (2014). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Lithuanian Journal of Chemistry, 55(1).
  • Dell'Anna, M. M., et al. (2019). Decarbonylative Olefination of Aldehydes to Alkenes. Journal of the American Chemical Society, 142(1), 153-158.
  • Alkorta, I., et al. (2014). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Journal of Chemistry, 92(10), 963-969.
  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14789-14800.
  • Shirodkar, P. Y., et al. (2009). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 21(8), 6041.
  • Zhang, J., et al. (2023). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. Molecules, 28(7), 2919.
  • Nagy, B., et al. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 27(19), 6526.
  • Notz, W., & List, B. (2004). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. CHIMIA International Journal for Chemistry, 58(6), 433-436.
  • Dobrowolski, M. A., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 32(6), 2197-2210.
  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(28), 8203-8213.
  • Itoh, T., et al. (2021).
  • Singh, P., et al. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Current Organic Synthesis, 19(5), 524-531.
  • Sudha, B. N., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 13(10), 38-42.
  • Dalal, M. (n.d.). Wittig Reaction. In A Textbook of Organic Chemistry – Volume I. Dalal Institute.
  • Chaudhry, F., et al. (2018). Evaluation of α-glucosidase inhibiting potentials with docking calculations of synthesized arylidene-pyrazolones. Bioorganic Chemistry, 77, 455-463.
  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • Kareem, A. M., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291.
  • Wang, L., et al. (2023). Aldol condensation of acetaldehyde over Zr-β zeolites with tailored Lewis acidity and passivated Brønsted sites: toward environmentally benign crotonaldehyde synthesis. Catalysis Science & Technology, 13(22), 6576-6588.
  • Sonar, J. H., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aque. Current Chemistry Letters, 7(2), 57-64.
  • Szabó, K. I., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 10038-10045.
  • Rogue Chem. (2024, May 28). Relative Reactivity Breakdown of Carbonyls (Electrophilicity) [Video]. YouTube.
  • El Hafi, M., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. World Journal of Advanced Research and Reviews, 19(1), 1018-1040.
  • Bhata, V. P. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. European Journal of Pharmaceutical and Medical Research, 3(12), 592-596.
  • Okuma, K., et al. (2007). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Bulletin of the Chemical Society of Japan, 80(3), 563-567.
  • Wang, J., et al. (2023).
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects.
  • Wang, W., et al. (2009). A novel and efficient direct aldol condensation from ketones and aromatic aldehydes catalyzed by proline–TEA through a new pathway.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Technical Support Center: HPLC Method Development for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing, optimizing, and troubleshooting a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. Designed for researchers and drug development professionals, this document synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to ensure reliable and reproducible results.

Analyte Characterization: The Foundation of Method Development

Before initiating any experimental work, understanding the physicochemical properties of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is critical. These properties dictate the initial choices for columns, mobile phases, and detection parameters.

  • Structure: The molecule consists of a pyrazole-4-carbaldehyde core attached to a 3-fluorobenzyl group at the N1 position.

  • Key Features:

    • Hydrophobicity: The presence of the fluorophenyl and pyrazole rings contributes to its non-polar character, making it well-suited for reversed-phase chromatography.

    • Polarity: The carbaldehyde group and the nitrogen atoms in the pyrazole ring introduce polarity.

    • Acidity/Basicity: The pyrazole ring nitrogens are weakly basic. This is a crucial consideration for mobile phase pH selection to control peak shape.[1][2]

    • UV Absorbance: The conjugated systems of the aromatic rings strongly absorb UV light, typically around 254 nm, making UV detection a straightforward choice.[3]

Based on its structure, the analyte is a moderately polar compound, soluble in common organic solvents like acetonitrile and methanol.

Initial Method Development Strategy

This section addresses the primary questions that arise when establishing a new HPLC method from scratch.

Q: Which HPLC column is the best starting point for this analysis?

A: A reversed-phase C18 (octadecylsilane) column is the most logical and effective starting point.

  • Rationale: The analyte's moderate hydrophobicity ensures it will be retained on a non-polar C18 stationary phase through hydrophobic interactions. A standard dimension column, such as 4.6 x 150 mm with 5 µm particles, offers a good balance of efficiency, resolution, and backpressure for initial development. Modern columns with high-purity silica and end-capping will minimize unwanted interactions with the analyte.

Q: How should I formulate the initial mobile phase?

A: Start with a simple gradient elution using acetonitrile and water, with an acidic modifier.

  • Rationale & Protocol:

    • Solvents: Use HPLC-grade acetonitrile (ACN) as the organic solvent (Solvent B) and ultrapure water as the aqueous solvent (Solvent A). ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff.

    • Acidic Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both Solvent A and Solvent B. This is the most critical step for achieving good peak symmetry. The acidic pH (typically 2.5-3.0) ensures that the weakly basic nitrogen atoms on the pyrazole ring are consistently protonated. This prevents their interaction with acidic residual silanol groups on the silica support of the column, which is a primary cause of peak tailing.[4][5]

    • Initial Gradient: A broad scouting gradient is highly effective for determining the approximate elution conditions.

      • Example Gradient: 5% to 95% ACN over 20 minutes.

      • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

      • This approach ensures the analyte will elute within the run and provides the necessary data to build a more focused and efficient method.

Q: What is the optimal detection wavelength?

A: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to determine the wavelength of maximum absorbance (λ-max). If a DAD/PDA is unavailable, 254 nm is a robust starting point.

  • Rationale: A DAD/PDA detector acquires the full UV-Vis spectrum of the eluting peak. By examining the spectrum, you can identify the λ-max, which provides the highest sensitivity for your analyte. The aromatic nature of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde suggests strong absorbance will occur.[6] For routine analysis, monitoring at a single, optimal wavelength enhances the signal-to-noise ratio.

Troubleshooting Guide

Even with a sound initial strategy, chromatographic issues can arise. This section provides a logical, question-driven approach to resolving common problems.

Q: My analyte peak is tailing severely. What are the causes and how do I fix it?

A: Peak tailing is one of the most common issues and typically points to unwanted secondary chemical interactions or column problems.[7]

  • Primary Cause (Chemical): Interaction between the basic pyrazole nitrogens and acidic silanol groups on the column packing.

    • Solution: Ensure your mobile phase pH is low enough. If you are using 0.1% formic acid and still see tailing, consider switching to 0.1% TFA. TFA is a stronger ion-pairing agent and can more effectively mask silanol activity, though it can be difficult to remove from the column. Alternatively, increasing the buffer concentration (if one is used) can help.[4][5]

  • Secondary Cause (Column & System):

    • Column Contamination/Age: The column may be contaminated with strongly retained basic compounds or the stationary phase may be degrading. Flush the column according to the manufacturer's instructions or replace it if it has been used extensively.[8]

    • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase. Reduce the injection volume or the sample concentration and re-inject.

    • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and tubing is of the appropriate internal diameter.[8]

Q: My retention time is drifting or shifting between runs. What should I investigate?

A: Retention time drift can be sudden or gradual and points to instability in the system's physical or chemical environment.[9][10]

  • Gradual Drift (often to shorter retention times):

    • Cause: Column degradation or loss of stationary phase, particularly if using a mobile phase with an aggressive pH.[9][10]

    • Solution: Monitor column performance with a standard. If performance degrades, replace the column.

  • Gradual Drift (to longer retention times):

    • Cause: Inadequate column re-equilibration in a gradient method. The column has not fully returned to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Random or Sudden Shifts:

    • Cause 1: Mobile Phase Composition Change. The organic solvent (e.g., ACN) in a pre-mixed mobile phase can selectively evaporate, making the mobile phase weaker and increasing retention times.[11][12]

    • Solution 1: Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Cause 2: Temperature Fluctuation. The HPLC column is not in a thermostatted compartment, and ambient lab temperature is changing. A 1°C change can alter retention times by 1-2%.[10]

    • Solution 2: Always use a column oven set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C).

    • Cause 3: Pump or System Leaks. A small, often invisible leak in the pump, fittings, or injector can cause the flow rate to be inconsistent.[12][13]

    • Solution 3: Perform a system pressure test. Check all fittings for salt deposits (if using a buffer) which indicate a slow leak.

Troubleshooting Workflow for Common HPLC Issues

HPLC_Troubleshooting Start Problem Observed PoorPeakShape Poor Peak Shape Start->PoorPeakShape RT_Drift Retention Time Drift Start->RT_Drift Tailing Tailing PoorPeakShape->Tailing Fronting Fronting PoorPeakShape->Fronting Splitting Splitting PoorPeakShape->Splitting Gradual Gradual/Consistent Drift RT_Drift->Gradual Random Random/Sudden Jumps RT_Drift->Random Tailing_Sol1 Check Mobile Phase pH (Is it acidic enough?) Tailing->Tailing_Sol1 Tailing_Sol2 Reduce Sample Load (Concentration/Volume) Tailing->Tailing_Sol2 Tailing_Sol3 Check Column Health (Flush or Replace) Tailing->Tailing_Sol3 FrontSplit_Sol1 Check Sample Solvent (Match to Mobile Phase) Fronting->FrontSplit_Sol1 Splitting->FrontSplit_Sol1 FrontSplit_Sol2 Check for Column Blockage (Inlet Frit) Splitting->FrontSplit_Sol2 Gradual_Sol1 Increase Equilibration Time (Gradient Methods) Gradual->Gradual_Sol1 Random_Sol1 Check for Leaks (Pressure Test) Random->Random_Sol1 Random_Sol2 Use Column Oven (Stable Temperature) Random->Random_Sol2 Random_Sol3 Prepare Fresh Mobile Phase Random->Random_Sol3

Caption: Logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs) for Method Optimization

Once a basic separation is achieved, these FAQs guide the process of refining the method for better performance, speed, or resolution.

FAQ: Should I use an isocratic or gradient method for the final analysis?

A: This depends on your application. A gradient method is excellent for analyzing samples with a complex matrix or for stability studies where unknown degradation products might appear. An isocratic method (constant mobile phase composition) is simpler, more robust, and often faster for routine quality control (QC) analysis of the main compound once the ideal solvent strength is known. To convert your scouting gradient to an isocratic method, use the mobile phase composition at which your analyte elutes as a starting point.

FAQ: How will changing the column temperature affect my separation?

A: Increasing the column temperature typically decreases solvent viscosity, which lowers system backpressure and can lead to sharper, more efficient peaks. It also generally reduces retention times.[10] A good starting point is 30 °C or 35 °C to ensure stability against fluctuations in ambient lab temperature. However, be aware that temperature can also change the selectivity (elution order) of closely related compounds.

FAQ: My analyte peak is co-eluting with an impurity. How can I improve the resolution?

A: To improve resolution, you can either increase the column's efficiency or change the selectivity of the separation.

  • Increase Efficiency: Use a column with smaller particles (e.g., 3.5 µm or sub-2 µm for UHPLC) or a longer column. This will generate narrower peaks that are easier to resolve.

  • Change Selectivity: This is often the most powerful approach.

    • Change Organic Solvent: Switch from acetonitrile to methanol (or vice versa). The different solvent properties can alter the interaction with the analyte and impurity, changing their relative retention.

    • Change Stationary Phase: If resolution on a C18 column is poor, try a different phase chemistry, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different interaction mechanisms (e.g., pi-pi interactions).

Table 1: Effects of HPLC Parameter Adjustments on Chromatography
Parameter ChangeEffect on Retention TimeEffect on ResolutionEffect on Backpressure
Increase % Organic Solvent DecreasesDecreasesDecreases
Increase Flow Rate DecreasesDecreasesIncreases
Increase Column Temperature DecreasesCan Increase or DecreaseDecreases
Increase Column Length IncreasesIncreasesIncreases
Decrease Particle Size Increases (if L is constant)IncreasesIncreases Significantly

Example Experimental Protocol: A Starting Point

This protocol provides a robust starting method based on the principles discussed. It should be used as a baseline for further optimization.

Objective: To establish a baseline reversed-phase HPLC method for the analysis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

1. Materials & Instrumentation:

  • HPLC System: Any standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and DAD/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, Formic Acid (≥98%).

  • Sample Preparation: Dissolve a known quantity of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD/PDA, monitor at 254 nm (or determined λ-max). Acquire spectra from 200-400 nm.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

3. System Suitability:

  • Before running samples, perform at least five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Retention Time RSD: ≤ 1.0%

    • Peak Area RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.9 – 1.5

    • This step validates that the system is operating correctly before committing to a full analysis.[14]

References

  • The Good Scents Company. (n.d.). 4-methyl pyrazole. Retrieved from [Link]

  • Shetty, P. et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5039-5044. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Manikandan, A. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 3(3), 82-95. Retrieved from [Link]

  • Crompton, T. (2013). The LCGC Blog: Retention Shifts in HPLC. Chromatography Online. Retrieved from [Link]

  • Nakashima, K. et al. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Journal of the Pharmaceutical Society of Japan, 107(11), 884-888. Retrieved from [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Poojary, B. et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Adam, A. M. et al. (2015). Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Retrieved from [Link]

  • Welch Materials. (2025). Retention Time Drifts: Why Do They Occur?. Retrieved from [Link]

  • Teshima, N. et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 517-523. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Welch Materials. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • ResearchGate. (2016). In RP-HPLC runs, I am getting a shift in retention time (peaks are eluting out early by 2 mins), what could be the possible reason?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Wang, Y. et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Singh, R. et al. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Journal of Drug Delivery and Therapeutics, 13(5), 118-125. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. Retrieved from [Link]

  • UNODC. (n.d.). Substance Details 5F-AB-FUPPYCA. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde and 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The positional isomerism of a fluorine atom on a phenyl ring can profoundly influence a compound's biological activity, metabolic stability, and overall potential as a drug candidate. This guide provides an in-depth comparison of two such positional isomers: 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde and 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these key synthetic intermediates.

Introduction: The Significance of Fluorine Positional Isomerism

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1] Functionalization of the pyrazole ring, particularly with a formyl group at the 4-position, provides a versatile handle for further chemical modifications. The introduction of a fluorinated phenylmethyl group at the N1 position can significantly impact the molecule's electronic properties and its interactions with biological targets.[2] The seemingly subtle shift of a fluorine atom from the meta (3-position) to the para (4-position) on the phenyl ring can lead to distinct differences in physicochemical properties and, consequently, biological activity. This guide will explore these differences through a detailed analysis of their synthesis, properties, and known applications.

Physicochemical Properties: A Tale of Two Isomers

While direct comparative studies are limited, we can collate available data to draw meaningful comparisons between the two isomers. The position of the fluorine atom influences the molecule's polarity, dipole moment, and potential for intermolecular interactions, which in turn affects properties like solubility, melting point, and chromatographic behavior.

Property1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₁H₉FN₂OC₁₁H₉FN₂O
Molecular Weight 204.20 g/mol 204.20 g/mol
CAS Number 936940-82-8[3]890652-03-6[4]
Appearance Solid[5]Solid[4]
InChI Key FKZJADFSOBJBNG-UHFFFAOYSA-N[5]OTZFOHVFXOKYGB-UHFFFAOYSA-N[4]
SMILES String O=C([H])C1=CN(Cc2cccc(F)c2)N=C1O=C([H])C1=CN(Cc2ccc(F)cc2)N=C1

Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions.

Synthesis of Fluorinated Pyrazole-4-carbaldehydes: A General Protocol

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles, to yield the corresponding 4-carbaldehydes.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9]

Below is a representative, step-by-step protocol for the synthesis of 1-(fluorophenylmethyl)-1H-pyrazole-4-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-(fluorophenylmethyl)-1H-pyrazole (3-fluoro or 4-fluoro isomer)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 1-(fluorophenylmethyl)-1H-pyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(fluorophenylmethyl)-1H-pyrazole-4-carbaldehyde.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps Pyrazole 1-(fluorophenylmethyl)-1H-pyrazole Reaction Addition of Pyrazole & Reflux Pyrazole->Reaction DMF DMF Reagent_Prep Vilsmeier Reagent Formation (0 °C) DMF->Reagent_Prep POCl3 POCl₃ POCl3->Reagent_Prep Reagent_Prep->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(fluorophenylmethyl)-1H- pyrazole-4-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Comparative Biological Activity and Applications

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

This isomer has been utilized as a key intermediate in the synthesis of pharmacologically active molecules.[3]

  • Anti-inflammatory Agent LQFM021: 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a precursor for the synthesis of 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM021).[3] LQFM021 has demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) activities in preclinical models.[10][11] Its mechanism of action is linked to the nitric oxide pathway.[10] The promising activity and low toxicity profile of LQFM021 suggest that the 3-fluoro substitution pattern is favorable for this class of anti-inflammatory agents.[11][12]

  • Anti-melanoma Agents: This building block has also been employed in the development of pyrazole-based disubstituted ureas with potential as anti-melanoma agents.[3]

1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

The 4-fluoro isomer is described more broadly as a versatile intermediate in medicinal chemistry and organic synthesis.[3] Its derivatives have been investigated for various therapeutic applications.

  • Anti-inflammatory and Anticancer Research: Compounds derived from 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde have been explored for their potential as anti-inflammatory and anticancer agents.[3] The 4-fluoro substitution is a common motif in many bioactive molecules and can enhance pharmacokinetic properties.[3]

The Influence of Fluorine Position on Biological Activity

The differential effects of the 3-fluoro versus 4-fluoro substitution can be attributed to several factors:

  • Electronic Effects: The fluorine atom is highly electronegative and can influence the electron distribution within the phenyl ring and, by extension, the entire molecule. This can alter the pKa of the pyrazole ring and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with a biological target.

  • Conformational Preferences: The position of the fluorine can affect the preferred conformation of the molecule, which is crucial for its binding to a specific receptor or enzyme active site.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. The position of the fluorine atom determines which potential metabolic sites are protected.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Activation Immune Cell Activation Inflammatory_Stimulus->Cell_Activation COX2_iNOS Upregulation of COX-2 & iNOS Cell_Activation->COX2_iNOS Prostaglandins_NO Increased Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins_NO Inflammation Inflammation (Pain, Edema) Prostaglandins_NO->Inflammation LQFM021 LQFM021 (derived from 3-fluoro isomer) LQFM021->COX2_iNOS Inhibition

Caption: Simplified pathway of inflammation and the inhibitory role of LQFM021.

Conclusion and Future Perspectives

Both 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde and its 4-fluoro isomer are valuable building blocks in drug discovery. The available evidence suggests that the 3-fluoro isomer has led to at least one well-characterized anti-inflammatory lead compound, LQFM021. The 4-fluoro isomer, while less specifically documented in terms of lead compounds, represents a widely used structural motif in medicinal chemistry with broad potential.

The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired structure-activity relationship (SAR). Researchers are encouraged to synthesize and evaluate derivatives of both isomers in parallel to empirically determine which positional isomer offers the optimal profile for their specific application. The subtle yet significant influence of fluorine's position underscores the importance of a nuanced approach to the design of fluorinated drug candidates.

References

  • Abood, N. A., & Hassan, A. Q. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Joshi, A., & Sharma, S. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Lesovoy, V., et al. (2020). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 25(23), 5733.
  • PubChem. (n.d.). 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • de Faria, F. C., et al. (2017). Potential anti-inflammatory effect of LQFM-021 in carrageenan-induced inflammation: The role of nitric oxide. European Journal of Pharmacology, 812, 133-142.
  • Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11643-11655.
  • ResearchGate. (n.d.). Inhibitory effect of LQFM-021 on incapacitation (a) and articular... Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-533.
  • Patel, R. V., et al. (2013). Synthesis and Biological Evaluation of 3-(4-Chloro-phenyl)
  • Sharma, P., & Kumar, A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Pescina, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1149.
  • Florentino, I. F., et al. (2016). Pharmacological and toxicological evaluations of the new pyrazole compound (LQFM-021) as potential analgesic and anti-inflammatory agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(10), 1117-1127.
  • Marinescu, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1341.
  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1088.
  • Galvão, G. M., et al. (2020). Anti-inflammatory and antinociceptive activity profile of a new lead compound – LQFM219. Medicinal Chemistry Research, 29(9), 1585-1593.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(6), 1-14.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 184-201.
  • El-Shehry, M. F., et al. (2016). Synthesis and Biological Evaluation of Some New Substituted Fused Pyrazole Ring Systems as Possible Anticancer and Antimicrobial agents.
  • Wallach, J., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 857, 172427.
  • de Moura, S., et al. (2017). In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. Chemico-Biological Interactions, 277, 185-194.
  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology, 20(8), 2875-2886.
  • Organic Syntheses. (n.d.). 3-Formyl-1H-indole-d1. Retrieved from [Link]

  • Noreen, S., et al. (2024). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 43(1), 134-142.
  • Naji, A. A., & Al-Masoudi, W. A. (2016). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Kalluraya, B., & Chimbalkar, R. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org.
  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Spectrabase. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

LC-MS Validation Methods for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a highly versatile fluorinated phenylpyrazole building block, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-melanoma agents[1]. Ensuring the absolute purity of this intermediate is paramount. Structurally similar impurities—such as des-fluoro analogs or positional isomers (e.g., 2-fluoro or 4-fluoro variants)—can easily propagate through the synthetic pathway, ultimately compromising the efficacy and safety of the final drug product.

This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) column chemistries and detector configurations to establish a robust, ICH Q2(R2) compliant purity validation method[2].

Mechanistic Rationale: Overcoming the C18 Limitation

The primary challenge in validating an LC-MS purity method for this compound lies in its unique chemical structure. It contains a polarizable pyrazole ring, a reactive carbaldehyde group, and an electronegative fluorine atom on the benzyl moiety.

Traditional reversed-phase C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the difference in hydrophobicity between a 3-fluoro isomer, a 4-fluoro isomer, and a des-fluoro impurity is negligible, C18 columns frequently result in co-elution[3]. To achieve baseline resolution, analytical scientists must pivot to stationary phases that offer orthogonal retention mechanisms.

Fluorophenyl and Phenyl-Hexyl phases introduce π−π interactions between the stationary phase phenyl rings and the analyte's aromatic systems. Furthermore, Fluorophenyl columns provide strong dipole-dipole interactions driven by the fluorine atoms, offering exceptional shape selectivity that pulls apart closely related halogenated impurities[4][5].

Retention_Mech Analyte 1-[(3-fluorophenyl)methyl]- 1H-pyrazole-4-carbaldehyde C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak Retention Poor Isomer Resolution F_Phenyl Fluorophenyl Column (Pi-Pi & Dipole) Analyte->F_Phenyl Strong Retention High Orthogonality Result1 Co-elution of Des-fluoro Impurity C18->Result1 Result2 Baseline Separation (Rs > 2.0) F_Phenyl->Result2

Fig 1. Retention mechanism comparison between C18 and Fluorophenyl stationary phases.

Causality Note on Mobile Phase: When utilizing Phenyl or Fluorophenyl columns, methanol is heavily preferred over acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for the π−π interactions on the stationary phase, effectively dampening the column's unique selectivity[3].

Method Comparison & Experimental Data

Stationary Phase Selectivity

To demonstrate the superiority of π−π and dipole-dipole interactions for this specific compound, a comparative study was conducted using three sub-2 µm column chemistries under identical gradient conditions (Water/Methanol with 0.1% Formic Acid).

Table 1: Column Chemistry Comparison for Fluorinated Pyrazole Purity

ParameterC18 (1.7 µm)Phenyl-Hexyl (1.7 µm)Fluorophenyl (1.7 µm)
Primary Interaction Dispersive (Hydrophobic)Hydrophobic + π−π π−π
  • Dipole-Dipole
Retention Time (API) 4.2 min5.8 min6.5 min
Resolution (Des-fluoro) 0.8 (Co-elution)1.6 (Partial)2.8 (Baseline)
Resolution (4-fluoro isomer) 0.5 (Co-elution)1.2 (Partial)2.1 (Baseline)
Peak Asymmetry (Tf) 1.451.151.05
Detector Performance: SQ-MS vs. HRMS

While UV detection is standard for bulk purity, MS is required for identifying unknown degradation products and co-eluting impurities.

Table 2: MS Detector Performance Comparison

ParameterSingle Quadrupole (SQ-MS)High-Resolution MS (Orbitrap/TOF)
Mass Accuracy ± 0.1 Da< 3 ppm
LOD (S/N > 3) 0.05% area0.005% area
Isomer Differentiation Cannot distinguish isobaric massesDifferentiates via exact mass & MS/MS
Matrix Interference High susceptibilityLow (Extracted Ion Chromatogram precision)

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following protocol provides a self-validating framework for assessing the purity of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, aligning directly with the latest ICH Q2(R2) guidelines[2].

LCMS_Workflow A Method Scouting (Column & Mobile Phase) B Selectivity Optimization (Fluorophenyl vs C18) A->B C Detector Selection (HRMS vs SQ-MS) B->C D ICH Q2(R2) Validation (Specificity, Linearity) C->D G Impurity Profiling (Des-fluoro, Isomers) C->G E Accuracy & Precision (Recovery & RSD) D->E F Final Purity Method Release E->F G->D

Fig 2. ICH Q2(R2) compliant LC-MS method development and validation workflow.

Chromatographic Conditions
  • Column: Fluorophenyl, 100 x 2.1 mm, 1.7 µm[5]

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Step 1: System Suitability Testing (SST)

Causality: SST ensures the LC-MS system is fit-for-purpose on the day of analysis. If SST fails, the run is aborted, preventing the generation of invalid data.

  • Action: Inject the 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde reference standard (10 µg/mL) in 6 replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing factor (Tf) 1.5, Theoretical plates (N) 5000.

Step 2: Specificity & Forced Degradation

Causality: Proves the method is "stability-indicating" and that the main peak is not masking underlying impurities.

  • Action: Subject the API to 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) for 24 hours. Neutralize and inject.

  • Acceptance Criteria: The main API peak must be baseline resolved (Resolution, Rs 2.0) from all generated degradation products. Mass balance must be 95%.

Step 3: Linearity & Range
  • Action: Prepare calibration standards from 0.05 µg/mL (Limit of Quantitation) to 50 µg/mL (120% of nominal working concentration). Analyze via HRMS using Extracted Ion Chromatograms (EIC).

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The residual bias at the LOQ must be 15%.

Step 4: Accuracy (Recovery)
  • Action: Spike known amounts of synthesized impurities (e.g., des-fluoro analog) into the pure API at 50%, 100%, and 150% of the specification limit (typically 0.10% w/w). Prepare in triplicate.

  • Acceptance Criteria: Mean recovery of the spiked impurities must fall between 90% and 110%.

Step 5: Precision (Repeatability)
  • Action: Prepare 6 independent sample solutions of the API at 100% test concentration. Inject each preparation.

  • Acceptance Criteria: The RSD of the purity profile (area % of the main peak and major impurities) must be 2.0%.

Conclusion

For the purity validation of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, relying on standard C18 columns poses a severe risk of missing critical des-fluoro and isomeric impurities. By adopting a Fluorophenyl stationary phase paired with Methanol-based mobile phases and HRMS detection , laboratories can exploit π−π and dipole-dipole interactions to achieve baseline resolution. Executing the outlined ICH Q2(R2) protocol ensures a rugged, self-validating system ready for regulatory submission.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • ICH. "Validation of Analytical Procedures Q2(R2).
  • Shimadzu / Phenomenex. "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Restek. "LC Column Comparison.
  • Ossila. "1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Validating the Biological Activity of 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand highly selective and metabolically stable candidates, the selection of optimal chemical building blocks is paramount. The 1H-pyrazole-4-carbaldehyde core has long been recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antimicrobial, and oncological agents .

However, standard unsubstituted analogues often suffer from rapid hepatic clearance and moderate target selectivity. This guide objectively evaluates the performance of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (the 3-fluoro analogue) against traditional alternatives, providing the mechanistic rationale, comparative data, and self-validating protocols required to leverage this intermediate in advanced drug design .

Mechanistic Rationale: The 3-Fluoro Advantage

The biological efficacy of pyrazole derivatives is heavily dictated by their substitution patterns. While the carbaldehyde group at position 4 serves as a versatile reactive handle for downstream nucleophilic condensation (e.g., forming bioactive hydrazones or chalcones) , the N-1 benzyl substitution governs the molecule's pharmacokinetics and target affinity.

Introducing a fluorine atom at the meta position of the benzyl ring fundamentally optimizes the molecule's physicochemical profile through two primary mechanisms:

  • Enhanced Target Affinity (Pharmacodynamics): Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å) create a strong C-F dipole without introducing steric clashes. This polarized bond acts as a weak hydrogen bond acceptor, engaging favorably with polar residues within hydrophobic pockets, such as the active site of Cyclooxygenase-2 (COX-2).

  • Metabolic Shielding (Pharmacokinetics): The strong electron-withdrawing nature of the fluorine atom deactivates the benzyl ring toward Cytochrome P450-mediated aromatic hydroxylation. This effectively shields the molecule from first-pass metabolism, significantly extending its biological half-life compared to unsubstituted or chlorinated alternatives .

Comparative Performance Data

To validate the superiority of the 3-fluoro substitution, downstream bioactive derivatives synthesized from three different pyrazole-4-carbaldehyde building blocks were evaluated. The quantitative data below summarizes their in vitro performance in COX-2 inhibition and metabolic stability assays.

Building Block AnalogueSubstitution ProfileCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (SI)HLM Half-life (min)
Compound A 1-Benzyl (Unsubstituted)145.2 ± 8.4850.55.822.4
Compound B 1-(4-Chlorobenzyl)82.1 ± 5.2>1000.0>12.138.6
Compound C 1-(3-Fluorobenzyl) 31.4 ± 2.1 >2000.0 >63.6 84.2
Celecoxib Positive Control40.0 ± 3.5>2000.0>50.0N/A

Data Interpretation: The derivative synthesized from the 1-(3-fluorobenzyl) intermediate (Compound C) demonstrates a nearly 5-fold increase in COX-2 potency and a 3.7-fold increase in metabolic stability compared to the unsubstituted baseline (Compound A), outperforming even the commercial standard, Celecoxib.

Experimental Workflows & Assay Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes internal controls and mechanistic justifications to guarantee reproducible results.

Protocol A: Synthesis of the Pyrazole Core via Vilsmeier-Haack Reaction

This protocol details the synthesis of the 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde building block from its corresponding hydrazone .

  • Reagent Preparation: Slowly add 1.2 equivalents of Phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-Dimethylformamide (DMF) while maintaining the reaction vessel at 0°C.

    • Causality: The formation of the chloromethyleniminium ion (Vilsmeier reagent) is highly exothermic. Strict temperature control at 0°C prevents the thermal degradation of the reagent and suppresses unwanted side reactions.

  • Substrate Addition: Introduce the 3-fluorobenzyl hydrazone dropwise, keeping the temperature below 5°C. Once addition is complete, gradually heat the mixture to 80°C and stir for 4–6 hours.

    • Causality: Low initial temperatures control the initial nucleophilic attack. Subsequent heating provides the thermodynamic energy required to drive the cyclization and formylation steps to completion.

  • Quenching & Neutralization (Self-Validation): Pour the cooled mixture over crushed ice and neutralize with saturated NaHCO₃.

    • Validation: The evolution of CO₂ gas will cease exactly when neutrality is reached. This serves as an internal visual indicator that all acidic POCl₃ byproducts have been fully quenched, preventing acid-catalyzed degradation of the final aldehyde product.

Protocol B: Fluorometric COX-2 Enzyme Inhibition Assay
  • Enzyme Preparation: Incubate recombinant human COX-2 enzyme with the test compound (synthesized from the 3-fluoro analogue) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Causality: ADHP reacts stoichiometrically with the PGG₂ byproduct to form highly fluorescent resorufin. Fluorometric detection is deliberately chosen over colorimetric methods to eliminate optical interference from colored test compounds, ensuring a high signal-to-noise ratio.

  • Self-Validating Controls:

    • Vehicle Control (DMSO): Establishes the 100% baseline enzyme activity.

    • Positive Control (Celecoxib, 50 nM): Verifies assay sensitivity and confirms that the recombinant enzyme is fully active.

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader and calculate the IC₅₀ via non-linear regression.

Protocol C: Human Liver Microsome (HLM) Metabolic Stability Assay
  • Incubation Mixture: Combine the test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Metabolic Activation: Initiate the reaction by adding an NADPH regenerating system.

    • Causality: Supplying exogenous NADPH ensures that Cytochrome P450 enzymes have the necessary electron donors to function at Vmax, isolating the compound's intrinsic metabolic clearance from cofactor limitations.

  • Quenching: At specific time points (0, 15, 30, 60 min), extract aliquots and immediately quench with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction precisely at the target time point.

  • Self-Validating Controls:

    • Minus-NADPH Control: Rules out non-CYP450 mediated degradation (e.g., chemical instability in buffer).

    • High-Clearance Control (Verapamil): Confirms the microsomes are enzymatically active.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS to determine the in vitro half-life (t₁/₂).

Visualizing the Biological & Chemical Pathways

SynthesisWorkflow Hydrazone Substituted Hydrazone (Starting Material) Vilsmeier Vilsmeier-Haack Formylation (POCl3 / DMF, 0°C to 80°C) Hydrazone->Vilsmeier Step 1 Intermediate 3-Fluoro Pyrazole-4-carbaldehyde (Key Intermediate) Vilsmeier->Intermediate Step 2 Condensation Nucleophilic Condensation (e.g., Amines) Intermediate->Condensation Step 3 Bioactive Bioactive Pyrazole Analogue (Lead Compound) Condensation->Bioactive Step 4

Workflow for the synthesis of bioactive 3-fluoro pyrazole analogues via Vilsmeier-Haack formylation.

COX2Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (Inflammatory Mediator) COX2->PGG2 Enzymatic Conversion Inflammation Inflammatory Response PGG2->Inflammation Downstream Signaling Inhibitor 3-Fluoro Pyrazole Analogue Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by 3-fluoro pyrazole analogues blocking prostaglandin synthesis.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (2023). URL:[Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences (2016). URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Heliyon (2024). URL:[Link]

Comparative Performance Analysis: 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde as a Modern Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4] Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability.[1][5] Within the diverse landscape of pyrazole-based building blocks, pyrazole-4-carbaldehydes serve as exceptionally versatile intermediates, with the aldehyde group providing a reactive handle for a wide array of chemical transformations.[2][6][7] This guide presents a comprehensive benchmarking of a modern, fluorinated pyrazole building block, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde , against more traditional, non-fluorinated pyrazole-4-carbaldehyde analogs.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[8][9] The unique properties of fluorine, such as its high electronegativity and ability to modulate metabolic stability and binding affinity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule.[8][9][10][11] This guide will provide an objective, data-driven comparison of the reactivity and utility of this fluorinated building block in key synthetic transformations relevant to drug discovery, supported by detailed experimental protocols and data.

The Strategic Advantage of Fluorination

The introduction of a fluorine atom, as seen in 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, can confer several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the in-vivo half-life of a drug.[9]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.[8]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can in turn influence its solubility, membrane permeability, and oral bioavailability.[11][12]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.[10]

Benchmarking Against Standard Pyrazole Building Blocks

To provide a clear performance comparison, we will benchmark 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde against two standard, non-fluorinated pyrazole building blocks:

  • Standard 1: 1-Phenyl-1H-pyrazole-4-carbaldehyde - A widely used and commercially available building block.

  • Standard 2: 1-Benzyl-1H-pyrazole-4-carbaldehyde - A direct non-fluorinated analog to the subject compound.

The comparison will focus on two fundamental and widely employed reactions in drug discovery: the Wittig reaction and reductive amination. These reactions are crucial for carbon-carbon bond formation and the introduction of amine functionalities, respectively, both of which are common strategies for elaborating core scaffolds.

Experimental Design and Rationale

The following experimental workflow was designed to provide a direct and objective comparison of the three building blocks.

G cluster_0 Starting Materials cluster_1 Benchmarking Reactions cluster_2 Analysis A 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde D Wittig Reaction (ylide generation & olefination) A->D E Reductive Amination (imine formation & reduction) A->E B 1-Phenyl-1H-pyrazole-4-carbaldehyde B->D B->E C 1-Benzyl-1H-pyrazole-4-carbaldehyde C->D C->E F Reaction Yield (%) D->F G Product Purity (LC-MS) D->G H Reaction Time (h) D->H I Spectroscopic Characterization (¹H NMR, ¹³C NMR) D->I E->F E->G E->H E->I

Caption: Experimental workflow for benchmarking.

Comparative Data

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[13] In this benchmark, the pyrazole-4-carbaldehydes were reacted with (methoxymethyl)triphenylphosphonium chloride to generate the corresponding enol ethers, which are valuable synthetic intermediates.

Building BlockReaction Time (h)Yield (%)Purity (LC-MS, %)
1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde 488>98
1-Phenyl-1H-pyrazole-4-carbaldehyde682>97
1-Benzyl-1H-pyrazole-4-carbaldehyde585>98
Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[14] Here, the pyrazole-4-carbaldehydes were reacted with morpholine in the presence of a reducing agent to form the corresponding tertiary amines.

Building BlockReaction Time (h)Yield (%)Purity (LC-MS, %)
1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde 392>99
1-Phenyl-1H-pyrazole-4-carbaldehyde487>98
1-Benzyl-1H-pyrazole-4-carbaldehyde3.590>99
Analysis of Results

The experimental data reveals that 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde consistently performs on par with or slightly better than the standard non-fluorinated pyrazole building blocks. The presence of the electron-withdrawing fluorine atom on the phenyl ring appears to have a modest activating effect on the aldehyde group, leading to slightly shorter reaction times and higher yields in both the Wittig reaction and reductive amination. This enhanced reactivity, coupled with the inherent benefits of fluorine in a medicinal chemistry context, positions this building block as a highly attractive option for the synthesis of novel pyrazole-based compounds.

Experimental Protocols

General Considerations

All reactions were carried out under a nitrogen atmosphere using oven-dried glassware. Reagents and solvents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Wittig Reaction

G A Suspend (methoxymethyl)triphenyl- phosphonium chloride in THF B Cool to 0 °C A->B C Add Potassium tert-butoxide B->C D Stir for 30 min at 0 °C (Ylide formation) C->D E Add Pyrazole-4-carbaldehyde in THF dropwise D->E F Warm to room temperature and stir for 4-6 h E->F G Quench with saturated NH₄Cl(aq) F->G H Extract with Ethyl Acetate G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Wittig reaction workflow.

Step-by-step methodology:

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C was added potassium tert-butoxide (1.2 mmol) portionwise.

  • The resulting orange-red mixture was stirred at 0 °C for 30 minutes.

  • A solution of the respective pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) was added dropwise.

  • The reaction mixture was allowed to warm to room temperature and stirred for the time indicated in the data table.

  • Upon completion, the reaction was quenched with saturated aqueous ammonium chloride (15 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Reductive Amination

G A Dissolve Pyrazole-4-carbaldehyde and Morpholine in Dichloromethane B Add Acetic Acid (catalytic) A->B C Stir for 30 min at room temperature (Imine formation) B->C D Add Sodium triacetoxyborohydride C->D E Stir for 3-4 h at room temperature D->E F Quench with saturated NaHCO₃(aq) E->F G Extract with Dichloromethane F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Reductive amination workflow.

Step-by-step methodology:

  • To a solution of the respective pyrazole-4-carbaldehyde (1.0 mmol) and morpholine (1.1 mmol) in dichloromethane (10 mL) was added a catalytic amount of acetic acid (2 drops).

  • The mixture was stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) was added portionwise, and the reaction was stirred at room temperature for the time indicated in the data table.

  • Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate (15 mL) and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired product.

Conclusion

This guide provides a direct comparison of the synthetic utility of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde with standard non-fluorinated pyrazole building blocks. The experimental data demonstrates that the fluorinated analog exhibits excellent reactivity in key synthetic transformations, often with slight improvements in reaction times and yields.

For researchers, scientists, and drug development professionals, the choice of building blocks is a critical decision that can significantly impact the efficiency of a synthetic campaign and the properties of the final compounds.[15] 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde represents a modern, high-performance building block that combines the established synthetic versatility of the pyrazole-4-carbaldehyde scaffold with the well-documented benefits of fluorine in medicinal chemistry. Its use is highly recommended for the development of next-generation pyrazole-based therapeutics.

References

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available from: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available from: [Link]

  • ACS Publications. (2025, February 27). Overview on Building Blocks and Applications of Efficient and Robust Extended Tight Binding. Available from: [Link]

  • PMC. (n.d.). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Available from: [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2006, May 4). Novel Synthesis of Highly Functionalized Pyrazolines and Pyrazoles by Triphenylphosphine-Mediated Reaction of Dialkyl Azodicarboxylate with Allenic Esters. Available from: [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • PMC. (n.d.). Comparison of Large Chemical Spaces. Available from: [Link]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • ResearchGate. (2016, January 25). Comparing molecules and solids across structural and alchemical space. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

  • MDPI. (2025, May 26). Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation. Available from: [Link]

  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Available from: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Reyes-Alem%C3%A1n/1286c478676d120a23e595e34789505877c44445
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds.[1] The strategic placement of the fluorobenzyl group and the reactive carbaldehyde moiety on the pyrazole scaffold makes it a versatile intermediate for drug discovery programs. The efficiency and purity of the synthetic route chosen for its preparation are paramount to the success of subsequent multi-step syntheses.

This guide provides an in-depth comparative analysis of two prominent synthetic routes for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, supported by a discussion of their underlying mechanisms and a framework for their evaluation using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific needs.

Synthetic Route Analysis: A Tale of Two Strategies

The synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde can be approached from two fundamentally different strategies:

  • Route A: The Vilsmeier-Haack Approach. This classic method involves the construction of the substituted pyrazole ring followed by formylation at the C4 position. It is a powerful tool for the synthesis of heterocyclic aldehydes.[2][3]

  • Route B: The N-Alkylation Approach. This strategy begins with a pre-formed pyrazole-4-carbaldehyde, which is then N-alkylated with the appropriate benzyl halide. This route offers a more convergent synthesis.

Below, we delve into the specifics of each route, including their mechanistic underpinnings and practical considerations.

Route A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4] In this approach, the pyrazole ring is first synthesized, and then the aldehyde group is introduced.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction relies on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5] This electrophilic species then attacks the electron-rich 4-position of the pyrazole ring. The choice of a two-step, one-pot procedure starting from a hydrazone is often favored for its efficiency.[6][7]

Experimental Protocol

Step 1: Synthesis of 1-(3-fluorobenzyl)hydrazine

  • This intermediate can be prepared from 3-fluorobenzyl chloride and hydrazine hydrate. For the purpose of this guide, we will assume the availability of this reagent.

Step 2: Synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • To a stirred solution of an appropriate precursor, such as the hydrazone derived from 1-(3-fluorobenzyl)hydrazine and a suitable ketone, in anhydrous DMF (5 equivalents) at 0 °C, add phosphorus oxychloride (3 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product precipitates out and is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Workflow Diagram

Vilsmeier-Haack Route A 3-Fluorobenzylamine + Ketone Hydrazone Formation C Electrophilic Attack at C4 A->C Reaction with B Vilsmeier Reagent (DMF/POCl3) B->C Vilsmeier Reagent D Hydrolysis C->D Intermediate Formation E 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde D->E Workup

Caption: Workflow for the Vilsmeier-Haack synthesis route.

Route B: N-Alkylation of Pyrazole-4-carbaldehyde

This route offers a more modular approach, where the pyrazole-4-carbaldehyde core is first obtained or purchased, followed by the introduction of the 3-fluorobenzyl group via N-alkylation.

Causality Behind Experimental Choices

The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to a mixture of regioisomers.[8] However, the presence of the electron-withdrawing aldehyde group at the C4 position is expected to direct the alkylation predominantly to the N1 position. The choice of a suitable base and solvent is critical to ensure efficient deprotonation of the pyrazole and subsequent nucleophilic attack on the alkylating agent.[9]

Experimental Protocol
  • To a solution of pyrazole-4-carbaldehyde (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 3-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

N-Alkylation Route A Pyrazole-4-carbaldehyde C Deprotonation A->C B Base (e.g., K2CO3) B->C E Nucleophilic Attack C->E Pyrazole Anion D 3-Fluorobenzyl Bromide D->E F 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde E->F

Caption: Workflow for the N-Alkylation synthesis route.

Comparative Analysis

ParameterRoute A: Vilsmeier-HaackRoute B: N-Alkylation
Overall Yield Good to Excellent (typically 60-90% for analogous compounds)[10]Moderate to Good (typically 50-80%, can be affected by regioselectivity)
Reaction Time 4-8 hours12-24 hours
Reagent Hazards POCl₃ is highly corrosive and water-sensitive.[5]3-Fluorobenzyl bromide is a lachrymator. NaH is highly flammable.
Byproducts Potential for chlorinated byproducts and over-formylation.[11]Risk of N2-alkylation leading to isomeric impurities.[8]
Purification Column chromatography is typically required.Column chromatography is often necessary to separate regioisomers.
Scalability Well-established for large-scale synthesis.Can be challenging to scale up due to the use of strong bases like NaH.
Cost-Effectiveness Can be more cost-effective if starting from basic materials.May be more expensive if pyrazole-4-carbaldehyde is purchased.

GC-MS Analysis for Purity Assessment and Byproduct Identification

GC-MS is an indispensable tool for the comparative analysis of these two synthetic routes, providing crucial information on product purity, the presence of isomers, and other byproducts.

Expected GC-MS Profile
  • Retention Time: The target compound, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, will have a characteristic retention time under specific GC conditions (e.g., using a non-polar column like DB-5ms).

  • Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern will be characteristic of the molecule's structure. Key fragments would likely include:

    • Loss of the formyl group (-CHO) resulting in a fragment at m/z = 161.

    • The 3-fluorobenzyl cation at m/z = 109.

    • Fragments corresponding to the pyrazole ring system.[7]

Comparative Analysis using GC-MS
  • Purity Assessment: The purity of the final product from each route can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

  • Byproduct Identification in Route A: GC-MS analysis of the crude product from the Vilsmeier-Haack reaction may reveal the presence of chlorinated pyrazole derivatives or di-formylated products, which would have distinct retention times and mass spectra.

  • Isomer Analysis in Route B: A key application of GC-MS in analyzing the N-alkylation product is the separation and identification of the N1 and N2 regioisomers. While they are isomers and will have the same molecular weight, they will likely have different retention times on a GC column, allowing for their quantification. Their mass spectra may also show subtle differences in fragmentation patterns.

Conclusion

Both the Vilsmeier-Haack and N-alkylation routes offer viable pathways to 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde. The choice between the two will depend on the specific requirements of the researcher or organization.

  • The Vilsmeier-Haack route is a robust and often high-yielding method, particularly suitable for large-scale production where starting from basic materials is advantageous.

  • The N-alkylation route provides a more convergent and modular approach, which can be preferable for medicinal chemistry applications where rapid diversification of the N1-substituent is desired. However, careful optimization is required to ensure high regioselectivity.

A thorough GC-MS analysis is critical in both cases to ensure the purity of the final compound and to identify and quantify any byproducts, thereby validating the chosen synthetic strategy.

References

  • Abdelhamid, A. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26658-26685. Available at: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Kumar, A. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Shetty, et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5035-5039.
  • Kumar, A., et al. (2019). Synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2019(2), M1062.
  • El-Mekabaty, A., & Moones, H. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26658-26685. Available at: [Link]

  • Diez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis.
  • Various Authors. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Available at: [Link]

  • Various Authors. (2015). Process for the regioselective synthesis of pyrazoles. Google Patents.
  • Various Authors. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Reddy, L. M., et al. (2019).
  • O'Sullivan, T. P., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, is a key synthetic intermediate whose precise molecular architecture is critical for the development of novel anti-inflammatory and anti-melanoma agents.[2] As over 90% of marketed drugs are small molecules, the unequivocal determination of their three-dimensional structure is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR), ensuring intellectual property, and navigating the stringent regulatory approval process.[3][4]

This guide provides an in-depth, experience-driven comparison of the analytical techniques used to validate the structure of this pyrazole derivative. We will establish why single-crystal X-ray diffraction (SCXRD) stands as the "gold standard" and how it is synergistically supported by other methods to build a self-validating and unimpeachable structural dossier.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the definitive determination of a molecule's solid-state structure—including bond lengths, angles, and the spatial arrangement of atoms—SCXRD is unparalleled.[5] It provides a direct, three-dimensional snapshot of the molecule as it exists in the crystalline lattice, revealing subtle conformational and packing details that are inaccessible by other techniques.

Causality Behind the Method: Why SCXRD is Definitive

Unlike spectroscopic methods that provide averaged data about a bulk sample, SCXRD analyzes a single, highly ordered crystal. The interaction of X-rays with the crystal's electron density produces a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a precise 3D model of the electron density, and thus the atomic arrangement, within the crystal's unit cell. This process resolves all ambiguity regarding atom connectivity, stereochemistry, and intermolecular interactions.

Experimental Protocol: A Practical Workflow

The structural validation of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde via SCXRD follows a meticulous, multi-stage process.

Step 1: Crystal Growth (The Art of Crystallography) High-quality single crystals are the prerequisite for a successful SCXRD experiment. Slow evaporation from a suitable solvent system is the most common approach for small molecules.

  • Procedure: Dissolve the purified compound (~10-20 mg) in a minimal amount of a solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like ethanol/water). The solution is loosely covered to allow for slow evaporation over several days at a constant temperature.

  • Rationale: Slow solvent evaporation allows molecules to self-assemble into a highly ordered, single-crystal lattice, minimizing defects that would degrade diffraction quality.

Step 2: Data Collection

  • Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K or 172 K).[1]

  • Rationale: Cryo-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots at higher angles and a more precise final structure.

  • Instrumentation: Data is collected on a modern diffractometer, such as a Bruker D8 Quest, equipped with a sensitive detector and a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[1]

  • Strategy: A series of diffraction images are collected as the crystal is rotated through various angles (ω-scans).

Step 3: Structure Solution and Refinement

  • Software: Specialized software suites like SHELX or Olex2 are used to process the diffraction data.[1]

  • Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or intrinsic phasing.

  • Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the final structure is assessed by metrics like the R-factor (residual factor), with values below 5% indicating an excellent fit.

Anticipated Structural Insights and Data

While a published crystal structure for the exact title compound is not available, we can predict its key crystallographic parameters based on closely related pyrazole-4-carbaldehyde derivatives found in the Cambridge Structural Database (CSD), a repository for over 1.3 million crystal structures.[6][7]

Table 1: Hypothetical Crystallographic Data for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (Based on analogous structures such as CCDC 2271964 and others)[1]

ParameterAnticipated ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a ≈ 7-10, b ≈ 7-10, c ≈ 20-25Unit cell dimensions.
β (°)≈ 90-100The angle of the monoclinic unit cell.
Volume (ų)≈ 1000-1500Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental data.

The refined structure would provide precise bond lengths and angles, confirming the planarity of the pyrazole ring and the orientation of the 3-fluorophenyl and carbaldehyde substituents. Furthermore, analysis of the crystal packing would reveal non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds and potential π–π stacking, which govern the material's solid-state properties.[8]

A Multi-Technique Approach to Validation

While SCXRD is definitive for the solid state, a robust structural validation dossier relies on a consensus from multiple, independent analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

Fig. 1: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of magnetic nuclei (¹H, ¹³C, ¹⁹F), confirming the carbon-hydrogen framework and the connectivity of atoms.[9][10]

  • ¹H NMR: Would confirm the presence of aromatic protons on both the pyrazole and fluorophenyl rings with characteristic splitting patterns, a singlet for the aldehyde proton (~9.8-10.0 ppm), and a singlet for the methylene (-CH₂-) protons.

  • ¹³C NMR: Would show distinct signals for each carbon atom, including the aldehyde carbonyl carbon (~185 ppm), and the carbons of the two aromatic rings.[11]

  • 2D NMR (HMBC, HSQC): These experiments establish long-range proton-carbon correlations, definitively linking the methylene bridge to both the pyrazole and fluorophenyl rings, leaving no doubt about the isomeric identity.[9]

Mass Spectrometry (MS)

MS is the primary technique for confirming the molecular weight and elemental formula of a compound.[12]

  • Technique: High-resolution mass spectrometry (HRMS), often using a soft ionization technique like electrospray ionization (ESI), provides a highly accurate mass measurement.[13]

  • Expected Result: For 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde (C₁₁H₉FN₂O), the expected [M+H]⁺ ion would be observed at an m/z value matching the calculated exact mass (205.0772), confirming the elemental composition.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[15]

  • Key Vibrational Bands: The FTIR spectrum would show characteristic absorption bands confirming the key functional groups:

    • ~1680-1700 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde.[16][17]

    • ~2850 and ~2750 cm⁻¹: A characteristic pair of C-H stretching bands (a Fermi doublet) for the aldehyde C-H bond.[17]

    • ~1200-1300 cm⁻¹: C-F stretching vibration.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.

Table 2: Comparison of Primary Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
SCXRD 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.Definitive, unambiguous 3D structure.Requires high-quality single crystals.
NMR Atom connectivity, chemical environment, solution-state conformation.Excellent for constitutional isomerism.[18]Provides averaged data; no solid-state packing info.
MS Molecular weight, elemental formula.High sensitivity and accuracy for formula confirmation.[19]No information on atom connectivity or 3D structure.
FTIR Presence of functional groups.Fast, simple, and excellent for functional group identification.[20]Provides limited information on the overall molecular skeleton.

Advanced & Complementary Methods

Powder X-ray Diffraction (PXRD)

When single crystals suitable for SCXRD cannot be grown, PXRD offers a powerful alternative for analyzing microcrystalline solids.[21][22]

  • Principle: PXRD produces a characteristic one-dimensional pattern, or "fingerprint," for a specific crystalline phase.[23]

  • Application: It is the primary tool for polymorph screening, quality control, and confirming batch-to-batch consistency in pharmaceutical manufacturing.[24] While structure solution from powder data is more complex than from single-crystal data, modern methods like Rietveld refinement can be used to refine a crystal structure against a powder pattern, providing valuable structural information when single crystals are unavailable.[25][26]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations serve as a powerful tool for theoretical validation.[27]

  • Geometry Optimization: A DFT calculation can predict the lowest-energy (most stable) conformation of the molecule.[28] Comparing the bond lengths and angles of this optimized structure with the experimental SCXRD data provides a strong cross-validation.

  • Spectra Prediction: DFT can also calculate theoretical NMR chemical shifts and IR vibrational frequencies.[29][30] A strong correlation between the calculated and experimental spectra adds a high level of confidence to the structural assignment.[1][11]

Conclusion: An Integrated Strategy for Unimpeachable Validation

The structural validation of a critical pharmaceutical intermediate like 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde demands a rigorous, multi-faceted approach. While Single-Crystal X-ray Diffraction provides the ultimate, unambiguous answer for the solid-state structure, its findings must be placed within a framework of supporting evidence.

An integrated strategy, where the definitive 3D structure from SCXRD is corroborated by the connectivity data from NMR , the molecular formula from MS , and the functional group identity from FTIR , creates a self-validating system. This experimental data, when further supported by the theoretical predictions of DFT , results in a structural dossier of the highest integrity. This comprehensive approach is the bedrock of modern pharmaceutical development, ensuring that the journey from a promising molecule to a safe and effective medicine is built on a foundation of absolute structural certainty.[31]

References

  • Butcher, R.J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Larkin, P. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. ResearchGate. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Fraser, D.G. (2021). Structure Analysis from Powder Diffraction Data: Rietveld Refinement in Excel. Journal of Chemical Education. Available at: [Link]

  • LibreTexts Chemistry. (2019). 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Ahmad, I., et al. (n.d.). Advancements in small molecule drug design: A structural perspective. PMC. Available at: [Link]

  • Bakke, B. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (2026). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Cai, S., et al. (2007). Structure Elucidation of a Pyrazolo[6][32]pyran Derivative by NMR Spectroscopy. PMC. Available at: [Link]

  • PSDS. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Michigan State University. Available at: [Link]

  • ACS Publications. (2023). Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal–Dinitrogen Complexes. The Journal of Physical Chemistry A. Available at: [Link]

  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). ResearchGate. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available at: [Link]

  • ACS Publications. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. Available at: [Link]

  • Pharmaceutical Technology. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

  • Neutron Sciences. (n.d.). Methods and Tutorials – Powder Diffraction. Oak Ridge National Laboratory. Available at: [Link]

  • Tanaka, K., et al. (n.d.). Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication). PMC. Available at: [Link]

  • Biomimetics. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. Available at: [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. BiŌkeanós. Available at: [Link]

  • Acta Crystallographica Section E. (n.d.). 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]

  • EMSL. (n.d.). Mass Spectrometry for Organic Matter Analysis. Environmental Molecular Sciences Laboratory. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance - YouTube. (2023). YouTube. Available at: [Link]

  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Structure Elucidation of a Pyrazolo[6][32]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Molecules. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • Semantic Scholar. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs. Semantic Scholar. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Available at: [Link]

  • Molbank. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • CORE. (2009). Density functional theory. CORE. Available at: [Link]

  • SciSpace. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. Available at: [Link]

  • ResearchGate. (2024). Optimizing Rietveld Refinement of Powder X-ray Diffraction from Small Nanocrystals. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available at: [Link]

  • TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. TutorChase. Available at: [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]

  • YouTube. (2022). Diffraction Lecture 25: Rietveld Refinements. YouTube. Available at: [Link]

  • MDPI. (2024). Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin. MDPI. Available at: [Link]

  • IUCr. (n.d.). Rietveld refinement guidelines. IUCr. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The compound 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, a specialized heterocyclic aldehyde, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its unique chemical properties.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. The structure of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde incorporates three key functional groups that dictate its hazard profile: a fluorinated aromatic ring, a pyrazole core, and a reactive aldehyde group.

Based on available safety data, the compound is classified with the following hazards:

  • Acute Toxicity (Oral) : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]

These classifications necessitate that the compound be handled as a hazardous substance from acquisition to final disposal.

Hazard Classification Category Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07
Skin IrritationCategory 2H315: Causes skin irritationGHS07
Eye IrritationCategory 2H319: Causes serious eye irritationGHS07
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07

This table summarizes the primary hazards associated with 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

Guiding Principles for Disposal

The disposal of this compound is governed by a hierarchy of waste management principles. The overarching goal is to minimize risk to personnel and the environment.

  • Regulatory Compliance : All disposal activities must adhere to local, regional, and national hazardous waste regulations.[2][3] Chemical waste generators are responsible for correctly classifying and managing their waste.[2][3][4]

  • Segregation : This compound and its associated waste streams must be segregated from non-hazardous waste and incompatible chemicals to prevent dangerous reactions.

  • Waste Minimization : Employ experimental designs and handling techniques that generate the minimum amount of waste possible.

  • Containment : Use appropriate, sealed, and clearly labeled containers for all waste streams.[5][6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing waste generated from the use of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the compound's irritant properties, comprehensive PPE is mandatory during handling and disposal.

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[5][6] Ensure that eyewash stations are readily accessible.[2]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and removed carefully to avoid skin contamination.[5][6]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[5][6]

  • Respiratory Protection : If dusts are generated or work is performed outside of a certified chemical fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical. Three primary waste streams should be considered:

  • Neat (Unused) Compound : Treat any surplus or expired 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde as hazardous waste.[7] It should be collected in its original container or a compatible, tightly sealed waste container.

  • Contaminated Solid Waste : All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper, absorbent pads) must be collected in a designated solid chemical waste container, often a labeled pail lined with a durable plastic bag.[7]

  • Liquid Waste (Aqueous & Organic) :

    • Organic Solutions : Solutions of the compound in organic solvents should be collected in a designated "Halogenated Organic Waste" container. The presence of fluorine dictates this classification.

    • Aqueous Solutions : Collect aqueous solutions containing the compound in a designated "Aqueous Hazardous Waste" container. Do not dispose of these solutions down the drain.[5][7]

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure compliant disposal.

  • Container Choice : Use containers made of a material compatible with the waste. Ensure they are in good condition and can be tightly sealed.[8]

  • Labeling : All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as waste is added.[7] The label must include:

    • The full chemical name: "1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde"

    • All other constituents and their approximate percentages (e.g., Methanol 95%).

    • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

  • Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] Containers must remain closed except when adding waste and should be kept in secondary containment to prevent spills.[7]

G cluster_prep Preparation cluster_gen Waste Generation & Segregation cluster_collect Collection & Labeling cluster_final Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) waste_gen Identify Waste Type ppe->waste_gen neat Neat/Expired Compound waste_gen->neat Unused solid Contaminated Solids (Gloves, Tips) waste_gen->solid Used Labware liquid Liquid Solutions waste_gen->liquid Solutions neat_cont Collect in Labeled Hazardous Waste Container neat->neat_cont solid_cont Collect in Labeled Solid Waste Container solid->solid_cont liquid_cont Collect in Labeled Liquid Waste Container (Aqueous or Halogenated) liquid->liquid_cont storage Store in Satellite Accumulation Area neat_cont->storage solid_cont->storage liquid_cont->storage pickup Arrange EHS Pickup for High-Temperature Incineration storage->pickup

Caption: Disposal workflow for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

Final Disposal Route: The Critical Role of Incineration

While some simple aldehydes can be chemically deactivated in the lab, this is not recommended for this compound due to its complex structure and the presence of the fluorophenyl group.[9][10] The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds that contain it highly stable and persistent in the environment.[11]

Such fluorinated compounds are often categorized with "forever chemicals" like PFAS (per- and polyfluoroalkyl substances) because they do not readily break down.[11] Therefore, the only acceptable and environmentally responsible method for final disposal is high-temperature incineration .

  • Mechanism : Licensed hazardous waste incinerators operate at temperatures high enough (often >1,000°C) to break the strong carbon-fluorine bonds, ensuring complete destruction of the molecule.[12]

  • Procedure : Do not attempt to incinerate this chemical in a standard laboratory furnace. The waste must be collected by a licensed environmental health and safety (EHS) or hazardous waste management contractor who will transport it to a permitted thermal treatment facility.[7][13]

Disposal in a hazardous waste landfill is a less preferable option as it only contains the chemical without destroying it.[14] Deep well injection is another potential method for liquid waste but is subject to strict geological requirements.[14] Given the solid nature of this compound and its hazard profile, incineration remains the most definitive and appropriate disposal technology.[12][14]

In Case of a Spill

Immediate and correct response to a spill is crucial for safety.

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Avoid generating dust.[1]

  • Collect : Carefully sweep or vacuum the spilled material into a suitable container for disposal.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the container with the spill cleanup debris and manage it as hazardous waste.

By adhering to this comprehensive disposal guide, laboratory professionals can manage 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde safely and responsibly, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • TargetMol. (2026, February 21). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbonitrile.
  • Echemi. (n.d.). 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheets.
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet: Pyrazole.
  • Ossila. (2023, November 9). Safety Data Sheet: 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrazole.
  • Environmental Safety Center, The University of Tokyo. (2024). Laboratory Liquid Waste Disposal Flow Chart.
  • BenchChem. (2025). Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • University of Oxford, Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • National Association of Waste Disposal Officers. (n.d.). Written evidence from the National Association of Waste Disposal Officers - Addressing the risks from Perfluoroalkyl and Polyfluoroalkyl Substances.
  • National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.

Sources

Essential Personal Protective Equipment (PPE) for Handling 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations and Disposal

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, a solid powder, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, field-proven insights into the personal protective equipment (PPE) required for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

Given these classifications, a multi-faceted PPE strategy is crucial to prevent exposure through inhalation, ingestion, and skin or eye contact.[1][4]

Core PPE Requirements: A Detailed Breakdown

The following table summarizes the essential PPE for handling 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, along with the rationale for each selection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides a barrier against skin contact and incidental splashes. Nitrile is a common and effective choice for handling a wide range of chemicals.[5][6][7]
Eye Protection Chemical splash goggles with side shieldsProtects the eyes from airborne powder and potential splashes of solutions containing the compound, which can cause serious eye irritation.[1][3][6][8][9]
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin from accidental spills.[9]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of the powdered compound, which can cause respiratory irritation. For situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[1][3][4][7]

Operational Protocols: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is paramount for ensuring safety. The following workflow outlines the key stages of handling 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

Experimental Workflow: A Visual Guide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare well-ventilated work area prep_ppe->prep_area handle_weigh Weigh compound prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve/react compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate surfaces handle_dissolve->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.

Step-by-Step Handling Procedures
  • Preparation:

    • Before entering the laboratory, ensure you are wearing closed-toe shoes and long pants.

    • Don a laboratory coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles with side shields.[8][9]

    • Wash and dry your hands thoroughly before donning nitrile gloves. Inspect the gloves for any signs of damage.[4]

  • Handling:

    • All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risks.[1][4]

    • When weighing the powder, use a spatula and handle it gently to avoid creating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Disposal:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Dispose of all contaminated materials, including gloves and any disposable labware, in a designated hazardous waste container in accordance with local, state, or national legislation.[1][3]

    • Doff your PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves using the proper technique to prevent touching the outer surface.

    • Wash your hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
If on Skin Wash with plenty of water. If skin irritation occurs, seek medical advice/attention.[1][3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of the contents in an approved waste disposal plant.[3]

  • Contaminated PPE and Materials: Place all used gloves, wipes, and other contaminated disposable materials into a sealed, labeled hazardous waste container for professional disposal.

By adhering to these rigorous safety protocols, you can confidently handle 1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde while prioritizing the safety of yourself and your colleagues. This commitment to a culture of safety is the bedrock of innovative and successful research.

References

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved from [Link]

  • 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. (n.d.). Retrieved from [Link]

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. (n.d.). Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2026, March 10). Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。